Product packaging for KT182(Cat. No.:CAS No. 1402612-62-7)

KT182

Cat. No.: B560366
CAS No.: 1402612-62-7
M. Wt: 438.5 g/mol
InChI Key: GICNKPZHUCVFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KT182 is a potent inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with IC50 values of 1.7, 15.1, and 0.24 nM using Neuro2a membrane proteomes, recombinant ABHD6 in HEK293T cells, and Neuro2a cells in situ, respectively. Following administration of this compound (1 mg/kg, i.p.) in mice, ABHD6 is inactivated in liver and brain extracts, suggesting that it is brain-penetrant, unlike the closely related compound KT203.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N4O2 B560366 KT182 CAS No. 1402612-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[4-[3-(hydroxymethyl)phenyl]phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNKPZHUCVFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402612-62-7
Record name 1402612-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

As the specific chemical entity, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) , does not appear in publicly available chemical databases or scientific literature, this technical guide has been constructed based on a detailed analysis of its constituent structural motifs. The synthesis, potential biological activities, and experimental evaluation of this molecule are projected from established chemical principles and the known properties of its core components: the biphenyl-triazole scaffold and the 2-phenylpiperidine moiety.

IUPAC Name Analysis

The provided name, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, correctly follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Projected Synthesis and Core Structure

The synthesis of this molecule would likely proceed through a multi-step sequence, leveraging modern synthetic methodologies. A plausible retrosynthetic analysis is outlined below.

Retrosynthetic Pathway

G target (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone amide_bond Amide Bond Formation target->amide_bond intermediate1 4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole amide_bond->intermediate1 intermediate2 (2-phenylpiperidin-1-yl)carbonyl chloride amide_bond->intermediate2 click_chem Click Chemistry (CuAAC) fragA 1-(azidomethyl)-4-bromobenzene click_chem->fragA fragB (3-(hydroxymethyl)phenyl)boronic acid click_chem->fragB suzuki_coupling Suzuki Coupling suzuki_coupling->fragB fragA->suzuki_coupling fragC 2-phenylpiperidine fragD Triphosgene or equivalent intermediate1->click_chem intermediate2->fragC intermediate2->fragD

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols: Proposed Synthetic Steps
  • Suzuki Coupling: To synthesize the biphenyl core, a palladium-catalyzed Suzuki coupling between 4-bromo-1-iodobenzene and (3-(hydroxymethyl)phenyl)boronic acid would be a standard approach.

  • Azide Formation: The resulting biphenyl iodide would then be converted to the corresponding azide via nucleophilic substitution with sodium azide.

  • Click Chemistry: A copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would be employed to form the 1,2,3-triazole ring by reacting the biphenyl azide with a suitable alkyne.

  • Amide Bond Formation: Finally, the 1H-1,2,3-triazole would be coupled with 2-phenylpiperidine. This could be achieved by first activating the triazole with a reagent like triphosgene to form a reactive intermediate, which is then treated with 2-phenylpiperidine to form the final methanone linkage.

Potential Biological Activity and Signaling Pathways

While no biological data exists for the target molecule, its structural components are present in numerous biologically active compounds.

  • Biphenyl Moiety: The biphenyl scaffold is a common feature in a variety of therapeutic agents, including angiotensin II receptor antagonists (e.g., Losartan) and non-steroidal anti-inflammatory drugs (NSAIDs).

  • 1,2,3-Triazole Core: The 1,2,3-triazole ring is a well-known pharmacophore that can act as a stable linker and participate in hydrogen bonding and dipole-dipole interactions with biological targets. It is found in a wide range of compounds with antimicrobial, antiviral, and anticancer activities.

  • 2-Phenylpiperidine Scaffold: The 2-phenylpiperidine motif is a key structural element in several centrally acting drugs, including methylphenidate, which is a norepinephrine-dopamine reuptake inhibitor.

Given these components, it is plausible that (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) could exhibit activity as a modulator of neurotransmitter transporters or as an inhibitor of enzymes involved in inflammatory pathways.

Hypothesized Signaling Pathway: Dopamine Transporter (DAT) Inhibition

The presence of the 2-phenylpiperidine moiety suggests a potential interaction with the dopamine transporter (DAT).

G Molecule (...)(2-phenylpiperidin-1-yl)methanone DAT Dopamine Transporter (DAT) Molecule->DAT Inhibits SynapticCleft Synaptic Cleft DAT->SynapticCleft Clears Dopamine Dopamine Dopamine Dopamine->DAT Reuptake PostsynapticNeuron Postsynaptic D2 Receptor SynapticCleft->PostsynapticNeuron Activates

Caption: Hypothesized mechanism of DAT inhibition.

Quantitative Data from Analogous Structures

To provide a framework for the potential potency of the target molecule, the following table summarizes biological data for structurally related compounds found in the literature.

Compound/ScaffoldTargetActivity (IC₅₀/Kᵢ)
MethylphenidateDAT24 nM (Kᵢ)
Biphenyl-triazole derivativesVarious GPCRs100 nM - 10 µM (IC₅₀)
Phenylpiperidine analogsSERT50 - 500 nM (IC₅₀)

Conclusion

While (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) is not a known compound, a thorough analysis of its chemical architecture allows for the formulation of a robust research and development plan. The proposed synthetic route is feasible with modern organic chemistry techniques. The structural motifs present in the molecule suggest that it may possess interesting pharmacological properties, particularly as a modulator of monoamine transporters. The experimental protocols and comparative data provided in this guide offer a solid foundation for the synthesis, characterization, and biological evaluation of this novel chemical entity.

CAS number for (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Synthesis and Potential Applications of Substituted Biphenyl-Triazole-Methanone Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS number and detailed experimental data for the compound "(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone" are not publicly available at this time. This suggests the compound may be a novel chemical entity. This guide, therefore, provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for the broader class of molecules that share its core structural motifs: a biphenyl group, a 1,2,3-triazole ring, and a piperidine-methanone moiety.

Introduction: A Scaffold of Pharmacological Interest

The molecular architecture of the target compound represents a prime example of molecular hybridization, a drug design strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a multi-target profile. The core components—biphenyl, 1,2,3-triazole, and piperidine—are all privileged structures in medicinal chemistry.

  • Biphenyl Moiety: The biphenyl scaffold is essential for the activity of numerous drugs, including the angiotensin II receptor blocker Losartan. It often serves as a rigid or semi-rigid linker that can orient other functional groups for optimal interaction with biological targets. In some contexts, the biphenyl fragment is critical for interactions with protein targets, such as PD-L1.[1]

  • 1,2,3-Triazole Ring: The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that is often used as a bioisostere for amide, ester, or carboxylic acid groups.[2][3][4] Its ability to form hydrogen bonds, dipole-dipole, and π-stacking interactions makes it a valuable component for binding to enzymes and receptors.[4] Furthermore, its synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for its efficient and specific incorporation into complex molecules.[5][6]

  • Piperidine Ring: The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[7][8] It is present in drugs across numerous therapeutic areas, including psychiatry (Risperidone), anesthesia (Levobupivacaine), and Alzheimer's disease (Donepezil).[8] Its conformational flexibility and basic nitrogen atom allow it to engage in a variety of interactions with biological targets.

The combination of these three moieties, as in the requested compound, suggests a research focus on developing highly specific and potent modulators of biological systems.

General Synthesis Strategy: The Power of Click Chemistry

The most direct and widely used method for constructing the 1,4-disubstituted 1,2,3-triazole core of the target molecule is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring from a terminal alkyne and an organic azide with high regioselectivity and yield.[5][9][10]

A generalized synthetic workflow for a related biphenyl-triazole compound is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Core Assembly cluster_3 Final Modification A Substituted Biphenyl Halide C Sonogashira Coupling A->C B Terminal Alkyne (e.g., Ethynyltrimethylsilane) B->C D Biphenyl-Alkyne Precursor C->D I CuAAC 'Click' Reaction D->I E Substituted Aniline F Diazotization (NaNO2, HCl) E->F G Azidation (NaN3) F->G H Organic Azide Precursor G->H H->I J 1,4-Disubstituted Biphenyl-Triazole I->J K Amide Coupling J->K M Final Product K->M L Piperidine Derivative L->K G cluster_biphenyl Biphenyl Core cluster_triazole 1,2,3-Triazole Linker cluster_piperidine Piperidine Moiety center Hybrid Molecule (Biphenyl-Triazole-Piperidine) b1 Antihypertensive (AT2R Agonism) center->b1 Potential Activity From b2 Cancer Immunotherapy (PD-1/PD-L1 Inhibition) center->b2 Potential Activity From b3 Anticancer (17β-HSD1 Inhibition) center->b3 Potential Activity From t1 Metabolic Stability center->t1 Contribution From t2 Bioisostere for Amide Bond center->t2 Contribution From t3 Antifungal Activity center->t3 Contribution From p1 CNS Activity center->p1 Potential Activity From p2 Antimicrobial center->p2 Potential Activity From p3 Anticancer center->p3 Potential Activity From

References

A Technical Guide to Novel Biphenyl-Triazole-Piperidine Compounds: Synthesis, Biological Evaluation, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of novel biphenyl-triazole-piperidine compounds, a class of molecules with significant potential in drug discovery. This document details their synthesis, diverse biological activities, and the experimental protocols necessary for their evaluation. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of new therapeutic agents.

Core Structures and Therapeutic Potential

Biphenyl-triazole-piperidine compounds are heterocyclic structures that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. The core scaffold, consisting of a biphenyl group linked to a triazole and a piperidine moiety, offers a versatile platform for structural modifications to achieve desired therapeutic effects. These compounds have been investigated for their potential as:

  • PD-1/PD-L1 Inhibitors: For cancer immunotherapy.

  • Antihypertensive Agents: Targeting the angiotensin II subtype 2 (AT2) receptor.

  • Vasopressin V(1A) Receptor Antagonists: For various cardiovascular and neurological disorders.

  • Antifungal Agents: Exhibiting broad-spectrum activity against pathogenic fungi.

  • Antiepileptic Agents: Modulating GABA-A receptors.

  • Cholinesterase Inhibitors: For the management of Alzheimer's disease.

Synthesis of Biphenyl-Triazole-Piperidine Derivatives

The synthesis of these complex molecules typically involves multi-step reaction sequences. A general synthetic approach is outlined below, followed by specific examples from the literature.

General Synthetic Workflow

The synthesis often begins with the construction of the biphenyl-triazole core, followed by the introduction of the piperidine moiety. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a frequently employed method for the efficient formation of the 1,2,3-triazole ring.

General Synthesis Workflow Start Biphenyl Precursor Azide Biphenyl Azide Start->Azide Azidation Triazole Biphenyl-Triazole-Piperidine Azide->Triazole CuAAC Alkyne Piperidine Alkyne Alkyne->Triazole Modification Further Modification Triazole->Modification Alkyne_Precursor Piperidine Precursor Alkyne_Precursor->Alkyne Alkynylation

Caption: General synthetic workflow for biphenyl-triazole-piperidine compounds.

Example Synthesis: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol Derivatives

A series of fluconazole analogues containing a piperazine group (a related six-membered nitrogen heterocycle) were synthesized as antifungal agents.[1]

  • Ring Opening: Reaction of a substituted oxirane with N-Boc-piperazine.

  • Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (CF3COOH).

  • N-alkylation: Introduction of a propargyl group.

  • Click Chemistry: Copper-catalyzed reaction with variously substituted benzyl azides to form the 1,2,3-triazole ring.[1]

Biological Activities and Quantitative Data

The biological activities of various biphenyl-triazole-piperidine derivatives are summarized below, with quantitative data presented for easy comparison.

PD-1/PD-L1 Inhibition

A series of biphenyl-1,2,3-triazole-benzonitrile derivatives were synthesized and evaluated for their ability to block the PD-1/PD-L1 interaction.[2]

CompoundIC50 (µM) for A549 Cells
6d 0.315 ± 0.13
6e 0.821 ± 0.07
6h 0.576 ± 0.15
Antihypertensive Activity (AT2 Receptor Agonists)

Novel 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives were designed as angiotensin II subtype 2 (AT2) receptor agonists.[3][4]

CompoundIC50 (nM) for AT2 Receptor
14f 0.4
15e 5.0
Antifungal Activity

Triazole compounds containing a piperazine moiety have shown promising antifungal activity against various pathogenic fungi.[1][5]

CompoundMIC80 (µg/mL) vs. C. albicans 14053MIC80 (µg/mL) vs. M. gyp.
1d 0.25>16
1i 0.25>16
1j 10.25
1k 10.25
1l 10.25
1r 10.25
Fluconazole (FCZ) 132
Voriconazole (VCZ) 0.1250.25
Antiepileptic Activity

Derivatives of[1][6]triazolo[1,5-a]pyrimidine have been investigated for their antiepileptic properties. Compound 10C (2-(2-fluorophenyl)-5-phenyl-7-propyl-[1][6]triazolo[1,5-a]pyrimidine) showed excellent activity in mice with an ED50 of 8.51 mg/kg.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further development of these compounds.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction.[9]

  • Reagents:

    • Soluble PD-1-Ig and PD-L1-His fusion proteins.

    • HTRF assay buffer: dPBS with 0.1% (w/v) BSA and 0.05% (v/v) Tween-20.

    • Europium cryptate-labeled anti-Ig monoclonal antibody.

    • Allophycocyanin (APC)-labeled anti-His monoclonal antibody.

  • Procedure:

    • Pre-incubate inhibitors with PD-L1-His (10 nM final concentration) for 15 minutes in 4 µL of assay buffer.

    • Add PD-1-Ig (20 nM final concentration) in 1 µL of assay buffer and incubate for an additional 15 minutes.

    • Add 5 µL of HTRF detection buffer containing the europium- and APC-labeled antibodies (1 nM and 20 nM final concentrations, respectively).

    • Equilibrate the reaction for 30 minutes.

    • Measure the signal (665 nm/620 nm ratio) using an EnVision fluorometer.

HTRF Assay Workflow Start Pre-incubate Inhibitor with PD-L1-His Add_PD1 Add PD-1-Ig Start->Add_PD1 Add_Detection Add HTRF Detection Reagents Add_PD1->Add_Detection Equilibrate Equilibrate Add_Detection->Equilibrate Read Read Signal Equilibrate->Read

Caption: HTRF assay workflow for PD-1/PD-L1 inhibition.

Angiotensin II Subtype 2 (AT2) Receptor Binding Assay

This assay determines the affinity of compounds for the AT2 receptor. A competitive binding assay using Tag-lite technology is described here.[10][11]

  • Materials:

    • Tag-lite AT2 receptor labeled cells.

    • Labeled ligand (e.g., L0007RED).

    • Test compounds.

    • Tag-lite buffer.

  • Procedure:

    • Dispense 10 µL of labeled cells into each well of a microplate.

    • Add 5 µL of the labeled ligand at a fixed concentration.

    • Add 5 µL of the test compound at various concentrations.

    • Incubate for 1 hour at room temperature.

    • Measure the HTRF signal to determine the displacement of the labeled ligand by the test compound.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of antifungal compounds is determined using the broth microdilution method according to CLSI guidelines.[12][13][14][15]

  • Materials:

    • 96-well microdilution plates.

    • RPMI-1640 medium.

    • Fungal inoculum.

    • Antifungal compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the antifungal compounds in the microdilution plates.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the drug-free control.

Antifungal MIC Testing Workflow Prepare_Dilutions Prepare Serial Dilutions of Antifungal Compound Add_Inoculum Add Standardized Fungal Inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate at 35°C Add_Inoculum->Incubate Determine_MIC Determine Minimum Inhibitory Concentration Incubate->Determine_MIC

Caption: Workflow for antifungal MIC testing by broth microdilution.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of compounds on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.[16][17][18][19]

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with the test compound for a specified duration.

    • Harvest cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping.

    • Fix the cells on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells and analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Novel biphenyl-triazole-piperidine compounds represent a promising and versatile scaffold for the development of new therapeutic agents targeting a range of diseases. This guide has provided a comprehensive overview of their synthesis, biological activities, and the detailed experimental protocols required for their evaluation. The structured presentation of quantitative data and visual workflows aims to facilitate further research and development in this exciting area of medicinal chemistry. Researchers are encouraged to utilize the methodologies outlined herein to explore the full therapeutic potential of this important class of compounds.

References

Preliminary biological activity of biphenyl-triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Biological Activity of Biphenyl-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the preliminary biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antihypertensive properties. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this promising area.

Anticancer Activity

Biphenyl-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines and key enzymes involved in cancer progression.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Overexpression of 17β-HSD1 is implicated in hormone-dependent breast cancer.[1][2] A series of 1,4-biphenyl-triazole derivatives have been synthesized and evaluated as potential 17β-HSD1 inhibitors.[1][2][3][4]

Quantitative Data: Predicted IC50 Values for 17β-HSD1 Inhibition

Compound IDPredicted IC50 (μM)[1][4][5]
4c0.33
4d0.45
4f0.52
4g0.57
4j0.48

Experimental Protocol: In Silico Evaluation of 17β-HSD1 Inhibition

The inhibitory activity of the synthesized 1,2,3-triazole derivatives against 17β-HSD1 was evaluated using molecular docking and similarity analysis.[2][3][4]

  • Ligand and Protein Preparation: The 3D structures of the biphenyl-triazole derivatives were prepared and optimized. The crystal structure of 17β-HSD1 was obtained from the Protein Data Bank.

  • Molecular Docking: Docking studies were performed to predict the binding mode and affinity of the compounds within the active site of 17β-HSD1. The triazole ring was observed to form hydrogen bonds with key amino acid residues like Lys195, Ser142, and Tyr155.[1][4]

  • IC50 Prediction: Based on the docking results and comparison with known inhibitors, the IC50 values were predicted.[1][4]

Signaling Pathway: Inhibition of Estrogen Synthesis

G Biphenyl-Triazole Derivative Biphenyl-Triazole Derivative 17β-HSD1 17β-HSD1 Biphenyl-Triazole Derivative->17β-HSD1 Inhibits Estradiol Estradiol 17β-HSD1->Estradiol Catalyzes conversion Estrone Estrone Estrone->17β-HSD1 Substrate Estrogen Receptor Estrogen Receptor Estradiol->Estrogen Receptor Activates Tumor Growth Tumor Growth Estrogen Receptor->Tumor Growth Promotes

Caption: Inhibition of 17β-HSD1 by biphenyl-triazole derivatives blocks estradiol production.

Cytotoxic Activity against Cancer Cell Lines

Derivatives of 1,2,3-triazole have demonstrated cytotoxic effects against various human cancer cell lines.[1][4][6]

Quantitative Data: In Vitro Cytotoxicity (IC50 in µM)

CompoundHT-1080[6]A-549[6]MCF-7[6]MDA-MB-231[6]
8 15.1321.2518.0616.32
5 >50>5031.6525.47
7 18.3222.1520.7819.54

Experimental Protocol: In Vitro Cytotoxicity Assay

The antiproliferative activity of 1,2,3-triazole derivatives was assessed using a standard in vitro cytotoxicity assay.[6]

  • Cell Lines: Human cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) were used.[6]

  • Treatment: Cells were treated with a range of concentrations of the test compounds for 24 hours.[6]

  • Cell Viability: The effect on cell growth was determined, and IC50 values were calculated.[6]

Antimicrobial Activity

Biphenyl-triazole and related biphenyl-tetrazole derivatives have shown significant activity against various bacterial and fungal strains.[7][8][9]

Antibacterial Activity

Quantitative Data: Antibacterial Activity of Biphenyl-Tetrazole Derivatives

CompoundTarget OrganismActivity[7]
6 Bacillus subtilisSignificant
6 Staphylococcus aureusSignificant
6 Escherichia coliSignificant
7 Bacillus subtilisSignificant
7 Staphylococcus aureusSignificant
7 Escherichia coliSignificant

Experimental Protocol: Disk Diffusion and Broth Dilution Methods

The antimicrobial activity of biphenyl tetrazole derivatives was evaluated using standard methods.[7]

  • Disk Diffusion Assay: This method was used for preliminary screening of antimicrobial activity.

  • Two-fold Serial Broth Dilution Method: This method was used to determine the minimum inhibitory concentration (MIC) of the compounds.

Antifungal Activity

Novel 1,2,4-triazole derivatives have been synthesized and screened for their antifungal activity.[9][10]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was evaluated against various fungal species.[9]

  • Fungal Strains: Microsporum gypseum was one of the fungal species tested.[9]

  • Methodology: Standard antifungal susceptibility testing methods were employed to determine the efficacy of the compounds. Several derivatives showed antifungal activity superior to the standard drug ketoconazole.[9]

Experimental Workflow: Antimicrobial Screening

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary_Screening Primary Screening (Disk Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Dilution) Primary_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis Data for

Caption: General workflow for the synthesis and antimicrobial evaluation of new compounds.

Antihypertensive Activity

Certain 1,2,4-triazole-bearing biphenyl-2-sulfonamide derivatives have been designed and synthesized as potential antihypertensive agents, acting as angiotensin II subtype 2 (AT2) receptor agonists.[11][12]

Quantitative Data: AT2 Receptor Affinity

Compound IDIC50 (nM)[11]
14f0.4
15e5.0

Experimental Protocol: In Vitro Binding Assay

The affinity and selectivity of the compounds for the AT2 receptor were determined using binding assays.[11]

  • Receptor Preparation: Membranes from cells expressing the human AT2 receptor were used.

  • Binding Assay: Competitive binding assays were performed using a radiolabeled ligand to determine the IC50 values of the test compounds.

  • In Vivo Evaluation: Promising compounds were further evaluated in vivo to assess their antihypertensive effects. Compound 14f was found to be superior to the reference drug losartan in spontaneously hypertensive rats.[11]

Conclusion

Biphenyl-triazole derivatives represent a versatile scaffold with significant potential in drug discovery. The preliminary biological data highlight their promise as anticancer, antimicrobial, and antihypertensive agents. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and development of novel and more potent therapeutic agents based on the biphenyl-triazole core. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of this important class of compounds.

References

In Silico Modeling of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive framework for the in silico modeling of the novel compound (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. Due to the absence of specific experimental data for this molecule, this document outlines a hypothetical, yet scientifically rigorous, approach based on its structural similarity to known modulators of central nervous system (CNS) targets. The presence of a 2-phenylpiperidine moiety is a strong indicator of potential activity at neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is a well-established target for a variety of phenylpiperidine derivatives.[1][2][3] Therefore, this guide will focus on in silico strategies to evaluate the potential of this compound as an NMDA receptor antagonist.

Proposed Biological Target: NMDA Receptor

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[4] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain.[5][6][7] Consequently, the NMDA receptor is a prime target for therapeutic intervention. Structurally diverse compounds, including those containing a phenylpiperidine scaffold, have been identified as NMDA receptor antagonists.[8] This makes the NMDA receptor a plausible and compelling hypothetical target for the in silico investigation of the compound .

In Silico Modeling Workflow

A multi-step computational workflow is proposed to thoroughly investigate the interaction of the compound with the NMDA receptor and to predict its drug-like properties. This workflow is designed to provide a comprehensive profile of the molecule's potential as a therapeutic agent.

In Silico Modeling Workflow cluster_0 Preparation cluster_1 Virtual Screening & Binding Analysis cluster_2 Refinement & Dynamic Simulation cluster_3 Pharmacokinetics & Toxicity Prediction cluster_4 Pharmacophore Modeling A Ligand Preparation C Molecular Docking A->C G ADMET Prediction A->G B Target Selection & Preparation (NMDA Receptor) B->C D Binding Pose Analysis C->D E Molecular Dynamics Simulation D->E H Pharmacophore Model Generation D->H F Binding Free Energy Calculation (MM/PBSA or MM/GBSA) E->F I Data Analysis & Candidate Selection F->I G->I H->I

A comprehensive workflow for the in silico evaluation of the target compound.

Data Presentation

The following tables present illustrative data that would be generated from the proposed in silico workflow. Note: This data is hypothetical and for demonstrative purposes only.

Table 1: Molecular Docking and Binding Energy Results

ParameterValue
Target Protein NMDA Receptor (GluN1/GluN2B)
PDB ID 3QEL (Illustrative)
Docking Score (kcal/mol) -9.8
Predicted Binding Affinity (pKi) 8.2
Binding Free Energy (MM/GBSA, kcal/mol) -65.4
Key Interacting Residues Tyr214, His88, Thr174, Val169

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol ) 464.55< 500
LogP 3.8< 5
Hydrogen Bond Donors 1< 5
Hydrogen Bond Acceptors 5< 10
Blood-Brain Barrier (BBB) Permeability High-
Human Intestinal Absorption (%) > 90%> 80%
CYP2D6 Inhibition Non-inhibitor-
Ames Mutagenicity Non-mutagenic-

Experimental Protocols

1. Ligand Preparation

  • Objective: To generate a low-energy 3D conformation of the ligand.

  • Protocol:

    • The 2D structure of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone is sketched using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure.

    • The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

2. Target Preparation

  • Objective: To prepare the NMDA receptor structure for docking.

  • Protocol:

    • The 3D crystal structure of the NMDA receptor (e.g., PDB ID: 3QEL) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

3. Molecular Docking

  • Objective: To predict the binding mode and affinity of the ligand to the NMDA receptor.

  • Protocol:

    • The binding site on the NMDA receptor is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • A docking algorithm (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined binding site.

    • Multiple docking poses are generated and ranked based on their docking scores.

    • The top-ranked poses are visually inspected for favorable interactions with the receptor.

4. Molecular Dynamics (MD) Simulation

  • Objective: To assess the stability of the ligand-receptor complex and to refine the binding pose.

  • Protocol:

    • The top-ranked docked complex is used as the starting structure for the MD simulation.

    • The complex is solvated in a water box with appropriate ions to neutralize the system.

    • The system is subjected to energy minimization.

    • The system is gradually heated to physiological temperature (310 K) and equilibrated.

    • A production MD run of at least 100 ns is performed.

    • The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.

5. Binding Free Energy Calculation

  • Objective: To calculate the binding free energy of the ligand to the receptor.

  • Protocol:

    • The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the MD simulation trajectory.

    • Snapshots from the stable part of the trajectory are used to calculate the binding free energy.

6. ADMET Prediction

  • Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the ligand.

  • Protocol:

    • The 3D structure of the ligand is submitted to an online ADMET prediction server (e.g., SwissADME, pkCSM).

    • Various physicochemical and pharmacokinetic properties are calculated.

7. Pharmacophore Modeling

  • Objective: To identify the key chemical features required for binding to the NMDA receptor.

  • Protocol:

    • A set of known active and inactive NMDA receptor antagonists is collected.

    • A pharmacophore model is generated based on the common features of the active compounds.

    • The generated model is validated using the set of inactive compounds.

Visualization of Key Processes

NMDA Receptor Signaling Pathway

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activates Antagonist Target Compound (Antagonist) Antagonist->NMDA_R Blocks

Simplified signaling pathway of the NMDA receptor and the proposed antagonistic action.

Logical Relationship for Candidate Selection

Candidate_Selection_Logic High_Affinity High Predicted Binding Affinity Promising_Candidate Promising Drug Candidate High_Affinity->Promising_Candidate Stable_Binding Stable Binding (MD Simulation) Stable_Binding->Promising_Candidate Favorable_ADMET Favorable ADMET Profile Favorable_ADMET->Promising_Candidate

Logical criteria for identifying a promising drug candidate from in silico modeling.

References

Methodological & Application

Protocol for synthesizing (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the Synthesis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of the novel biphenyl-triazole compound, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. The synthesis strategy is centered around three key transformations: a Palladium-catalyzed Suzuki coupling to construct the functionalized biphenyl core, a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form the 1,2,3-triazole ring, and a final N-acylation to introduce the 2-phenylpiperidine carboxamide moiety. This protocol provides detailed experimental procedures, reagent specifications, and data presentation to guide researchers in the successful synthesis of this and structurally related molecules.

Introduction

Biphenyl and 1,2,3-triazole moieties are prominent pharmacophores in modern drug discovery.[1] The biphenyl scaffold is essential for interaction with various biological targets, while the 1,2,3-triazole ring acts as a stable and rigid linker that can participate in hydrogen bonding and improve pharmacokinetic properties.[1][2] The combination of these fragments into a single molecule, as in the target compound, offers a promising scaffold for developing new therapeutic agents. The synthesis of 1,4-disubstituted 1,2,3-triazoles is efficiently achieved through the highly reliable Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This protocol outlines a rational and modular synthetic route, allowing for potential derivatization at multiple points.

Overall Synthetic Scheme

The synthesis is divided into four main parts:

  • Part I: Synthesis of the key intermediate, (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol, via Suzuki coupling and subsequent aldehyde reduction.

  • Part II: Formation of the NH-triazole, 4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole, using a CuAAC reaction.

  • Part III: Preparation of the acylating agent, 2-phenylpiperidine-1-carbonyl chloride.

  • Part IV: N-acylation of the triazole to yield the final product.

Experimental Protocols

Part I: Synthesis of (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (3)

Step 1: Suzuki Coupling to Synthesize 4'-ethynyl-[1,1'-biphenyl]-3-carbaldehyde (1)

This step involves the Palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.

  • Reaction Scheme: (4-ethynylphenyl)boronic acid + 3-bromobenzaldehyde → 4'-ethynyl-[1,1'-biphenyl]-3-carbaldehyde

  • Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
3-Bromobenzaldehyde185.021.0185 mg
(4-ethynylphenyl)boronic acid145.971.2175 mg
Pd(PPh₃)₄1155.560.0335 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
Toluene--8 mL
Ethanol--2 mL
Water--2 mL
  • Procedure:

    • To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), (4-ethynylphenyl)boronic acid (175 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Add sodium carbonate (318 mg, 3.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford compound 1 .

Step 2: Reduction to Synthesize (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (2)

This step involves the selective reduction of the aldehyde functional group using sodium borohydride.[5]

  • Reaction Scheme: 4'-ethynyl-[1,1'-biphenyl]-3-carbaldehyde (1) → (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (2)

  • Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
Compound 1 206.241.0206 mg
Sodium Borohydride (NaBH₄)37.831.557 mg
Methanol (MeOH)--10 mL
Dichloromethane (DCM)--5 mL
  • Procedure:

    • Dissolve compound 1 (206 mg, 1.0 mmol) in a mixture of methanol (10 mL) and dichloromethane (5 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to obtain the biphenyl alkyne intermediate 2 .

Part II: Synthesis of 4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole (3)

This step utilizes the CuAAC "click" reaction to form the NH-triazole ring.[6]

  • Reaction Scheme: (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (2) + NaN₃ → 4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole (3)

  • Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
Compound 2 208.251.0208 mg
Sodium Azide (NaN₃)65.011.598 mg
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.690.125 mg
Sodium Ascorbate198.110.240 mg
tert-Butanol--5 mL
Water--5 mL
  • Procedure:

    • In a round-bottom flask, dissolve compound 2 (208 mg, 1.0 mmol) and sodium azide (98 mg, 1.5 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in water (1 mL).

    • In another vial, prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol) in water (1 mL).

    • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.

    • Stir the reaction mixture vigorously at room temperature for 24 hours. A precipitate may form.

    • Monitor the reaction by TLC.

    • Upon completion, add water (10 mL) to the reaction mixture.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the NH-triazole intermediate 3 , which can be used in the next step without further purification if purity is sufficient.

Part III: Synthesis of 2-phenylpiperidine-1-carbonyl chloride (4)

This step involves the formation of a carbamoyl chloride from a secondary amine using a phosgene equivalent. Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Scheme: 2-phenylpiperidine + Triphosgene → 2-phenylpiperidine-1-carbonyl chloride (4)

  • Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
2-Phenylpiperidine161.241.0161 mg
Triphosgene296.750.4119 mg
Triethylamine (Et₃N)101.191.20.17 mL
Anhydrous Dichloromethane (DCM)--10 mL
  • Procedure:

    • To an oven-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve triphosgene (119 mg, 0.4 mmol) in anhydrous DCM (5 mL).

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve 2-phenylpiperidine (161 mg, 1.0 mmol) and triethylamine (0.17 mL, 1.2 mmol) in anhydrous DCM (5 mL).

    • Add the amine solution dropwise to the cold triphosgene solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • The formation of triethylamine hydrochloride precipitate will be observed.

    • The resulting solution of carbamoyl chloride 4 is typically used immediately in the next step without isolation.

Part IV: Synthesis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone (5)

This final step is the N-acylation of the triazole ring. This reaction may yield a mixture of N1 and N2 isomers, requiring purification.[2][7] The desired product is the N1 isomer.

  • Reaction Scheme: Compound 3 + Compound 4 → Final Product (5)

  • Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
Compound 3 251.280.9226 mg
Solution of Compound 4 in DCM-~1.0~10 mL
Triethylamine (Et₃N)101.191.50.21 mL
Anhydrous Dichloromethane (DCM)--10 mL
  • Procedure:

    • Suspend the NH-triazole 3 (226 mg, 0.9 mmol) in anhydrous DCM (10 mL) in a flask under an inert atmosphere.

    • Add triethylamine (0.21 mL, 1.5 mmol).

    • Cool the mixture to 0 °C.

    • Slowly add the freshly prepared solution of carbamoyl chloride 4 (~1.0 mmol in DCM) to the triazole suspension.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM (15 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue using flash column chromatography on silica gel. A careful gradient elution (e.g., Hexane/Ethyl Acetate) will be required to separate the N1 and N2 isomers.

    • Collect the fractions corresponding to the desired N1-acylated product 5 , confirm the structure by NMR and MS analysis, and concentrate to yield the final product.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow cluster_part1 Part I: Biphenyl Alkyne Synthesis cluster_part2 Part II: Triazole Formation cluster_part3 Part III: Acylating Agent Prep cluster_part4 Part IV: Final Acylation A 3-Bromobenzaldehyde + (4-ethynylphenyl)boronic acid B Step 1: Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) A->B C Compound 1 (4'-ethynyl-[1,1'-biphenyl]-3-carbaldehyde) B->C D Step 2: Aldehyde Reduction (NaBH₄, MeOH) C->D E Compound 2 ((4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol) D->E F Compound 2 + NaN₃ E->F G Step 3: CuAAC Click Reaction (CuSO₄, Na Ascorbate) F->G H Compound 3 (NH-Triazole Intermediate) G->H L Compound 3 + Compound 4 H->L I 2-Phenylpiperidine J Step 4: Carbamoyl Chloride Formation (Triphosgene, Et₃N) I->J K Compound 4 (2-phenylpiperidine-1-carbonyl chloride) J->K K->L M Step 5: N-Acylation (Et₃N, DCM) L->M N Final Product (5) (N1-Acylated Triazole) M->N

Caption: Overall workflow for the multi-step synthesis.

Key Reaction Relationship Diagram

Reaction_Relationships cluster_precursors Precursor Synthesis Suzuki Suzuki Coupling Reduction Aldehyde Reduction Suzuki->Reduction CuAAC CuAAC (Click Chemistry) Reduction->CuAAC Acylation N-Acylation CuAAC->Acylation FinalProduct Final Product Acylation->FinalProduct ArylHalide Aryl Halide ArylHalide->Suzuki BoronicAcid Boronic Acid BoronicAcid->Suzuki Azide Azide Azide->CuAAC Piperidine Piperidine Derivative Piperidine->Acylation

References

Application Notes and Protocols: Biphenyl-Triazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-triazole scaffold is a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides detailed application notes on the therapeutic potential of biphenyl-triazole compounds in various disease areas, along with comprehensive protocols for their synthesis and biological evaluation.

Applications in Different Therapeutic Areas

Biphenyl-triazole derivatives have been extensively explored for their potential in treating a range of diseases, from cardiovascular disorders to cancer and neurodegenerative conditions. Their unique structural features, including the ability of the triazole ring to act as a bioisostere for other functional groups and engage in hydrogen bonding and π-π stacking interactions, contribute to their diverse biological activities.[1][2]

Antihypertensive Agents

Biphenyl-triazole compounds have emerged as potent antihypertensive agents, primarily acting as agonists of the Angiotensin II subtype 2 (AT2) receptor.[3] Activation of the AT2 receptor is known to counteract the vasoconstrictive effects of the Angiotensin II subtype 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.

A series of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives have shown remarkable potency as AT2 receptor agonists.[4] Notably, specific compounds from this series have demonstrated superior antihypertensive effects compared to the reference drug losartan in animal models, without significantly impacting heart rate.[3]

Signaling Pathway: AT2 Receptor-Mediated Vasodilation

AT2_Signaling Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleavage ACE ACE AngII Angiotensin II ACE->AngII conversion AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Vasodilation Vasodilation AT2R->Vasodilation BiphenylTriazole Biphenyl-Triazole Agonist BiphenylTriazole->AT2R activates

AT2 Receptor-Mediated Vasodilation Pathway
Anticancer Agents

The biphenyl-triazole scaffold has shown promise in the development of novel anticancer agents. One key target is the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme, which is overexpressed in estrogen-dependent breast cancer cells.[1][5] This enzyme is responsible for the conversion of the less potent estrogen, estrone, to the highly potent 17β-estradiol, which promotes tumor growth.[1] By inhibiting 17β-HSD1, biphenyl-triazole compounds can effectively reduce the levels of 17β-estradiol in cancer cells, thereby hindering their proliferation.[2] Molecular docking studies have revealed that the triazole ring of these compounds forms crucial hydrogen bonds with key amino acid residues in the active site of the 17β-HSD1 protein.[1][6]

Experimental Workflow: Anticancer Drug Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_invivo In Vivo Studies Synthesis Synthesis of Biphenyl-Triazole Library EnzymeAssay 17β-HSD1 Inhibition Assay Synthesis->EnzymeAssay CellAssay Cancer Cell Line Proliferation Assay (e.g., MCF-7) Synthesis->CellAssay Docking Molecular Docking with 17β-HSD1 EnzymeAssay->Docking Rationalize Activity Xenograft Xenograft Mouse Model of Breast Cancer CellAssay->Xenograft Test Efficacy Lead Lead Compound Identification Docking->Lead Xenograft->Lead

Workflow for Anticancer Drug Screening
Anti-inflammatory and Neuroprotective Agents

Biphenyl-triazole derivatives have also demonstrated significant anti-inflammatory and neuroprotective properties. Certain compounds have shown superior anti-inflammatory activity compared to standard drugs like flurbiprofen.[7] In the context of neurodegenerative diseases such as Alzheimer's, biphenyl-triazole compounds are being investigated for their ability to inhibit key pathological processes. One mechanism of action involves the repression of the MAPK/NF-κB signaling pathways, which are implicated in the neuroinflammation and tau hyperphosphorylation associated with Alzheimer's disease. Furthermore, some derivatives have shown potential in inhibiting the aggregation of α-synuclein, a key event in Parkinson's disease.

Signaling Pathway: Inhibition of MAPK/NF-κB Pathway

MAPK_NFkB_Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., Aβ) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P IKK IKK MAPK->IKK activates IkB IκB IKK->IkB P, degrades NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation BiphenylTriazole Biphenyl-Triazole Compound BiphenylTriazole->MAPK inhibits BiphenylTriazole->IKK inhibits

MAPK/NF-κB Signaling Inhibition
Antimicrobial Agents

The biphenyl-triazole scaffold is a versatile pharmacophore for the development of novel antimicrobial agents. Derivatives incorporating this structure have demonstrated activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative biphenyl-triazole compounds.

Table 1: Antihypertensive Activity of Biphenyl-Triazole Sulfonamides

CompoundTargetAssayIC50 (nM)Reference
14fAT2 ReceptorBinding Assay0.4[3]
15eAT2 ReceptorBinding Assay5.0[3]

Table 2: Anticancer Activity of Biphenyl-1,2,3-Triazoles

CompoundTargetAssayPredicted IC50 (µM)Reference
4c17β-HSD1In Silico Prediction0.33 - 0.57[2]
4d17β-HSD1In Silico Prediction0.33 - 0.57[2]
4f17β-HSD1In Silico Prediction0.33 - 0.57[2]
4g17β-HSD1In Silico Prediction0.33 - 0.57[2]
4j17β-HSD1In Silico Prediction0.33 - 0.57[2]

Experimental Protocols

Synthesis of Biphenyl-Triazole Derivatives via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted biphenyl-1,2,3-triazoles using a copper(I)-catalyzed click reaction.

Materials:

  • Biphenyl azide derivative

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., column chromatography)

Procedure:

  • In a reaction vessel, dissolve the biphenyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro 17β-HSD1 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of biphenyl-triazole compounds on the 17β-HSD1 enzyme in a cell-based assay.

Materials:

  • T-47D human breast cancer cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test biphenyl-triazole compounds

  • Estrone (substrate)

  • Tritiated estrone ([³H]-E1)

  • NADPH (cofactor)

  • Scintillation counter and vials

  • 96-well cell culture plates

Procedure:

  • Seed T-47D cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Pre-incubate the cells with the compounds for a specified time (e.g., 1 hour).

  • Initiate the enzymatic reaction by adding a mixture of estrone and [³H]-E1, along with NADPH, to each well.

  • Incubate the plates at 37°C for a defined period (e.g., 4 hours).

  • Stop the reaction by adding a suitable quenching agent.

  • Separate the substrate (estrone) from the product (estradiol) using a validated method (e.g., thin-layer chromatography or solid-phase extraction).

  • Quantify the amount of radioactive estradiol formed using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a non-invasive method for evaluating the antihypertensive effects of biphenyl-triazole compounds in a rat model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Test biphenyl-triazole compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Tail-cuff blood pressure measurement system

  • Animal restrainers

Procedure:

  • Acclimatize the SHR to the laboratory conditions and the blood pressure measurement procedure for several days.

  • Record the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat.

  • Administer the test compound or vehicle to the rats via oral gavage.

  • Measure the SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • To measure blood pressure, place the rat in a restrainer and fit the tail cuff and pulse sensor to its tail.

  • Inflate and deflate the cuff automatically according to the system's protocol to obtain SBP and HR readings.

  • Average multiple readings for each time point to ensure accuracy.

  • Analyze the data to determine the change in SBP and HR over time compared to the vehicle-treated control group.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This protocol details an in vitro assay to screen for biphenyl-triazole compounds that inhibit the aggregation of α-synuclein.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Shaking incubator

Procedure:

  • Prepare a stock solution of ThT in PBS.

  • Prepare solutions of α-synuclein monomer in PBS.

  • In a 96-well plate, add the α-synuclein solution, ThT solution, and the test biphenyl-triazole compound at various concentrations. Include a control with no inhibitor.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • Measure the fluorescence intensity at regular intervals over a period of several hours to days.

  • An increase in fluorescence indicates the formation of amyloid-like fibrils.

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Analyze the curves to determine the effect of the test compounds on the lag time and the extent of aggregation.

Western Blot for MAPK and NF-κB Pathway Proteins

This protocol describes a method to assess the effect of biphenyl-triazole compounds on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cell line of interest (e.g., microglial cells)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of the test biphenyl-triazole compound.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

These application notes and protocols provide a comprehensive overview of the potential of biphenyl-triazole compounds in medicinal chemistry and offer a starting point for researchers interested in exploring this versatile chemical scaffold.

References

Application Notes and Protocols for the Analytical Characterization of Biphenyl-Triazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biphenyl-triazole-piperidine derivatives represent a significant class of heterocyclic compounds with diverse pharmacological activities, attracting considerable attention in medicinal chemistry and drug discovery.[1][2] Their structural complexity, featuring a combination of rigid biphenyl and triazole moieties with a flexible piperidine ring, necessitates a comprehensive analytical approach for unambiguous characterization and purity assessment. These compounds and their analogs are explored for various therapeutic applications, including their potential as anticancer agents.[3][4] This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of these compounds.

Key Analytical Techniques

The primary analytical techniques for the structural elucidation and purity assessment of biphenyl-triazole-piperidine compounds include:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and separation of the target compound from impurities.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the detailed structural elucidation of the molecule.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the characterization of a biphenyl-triazole-piperazine compound, a close structural analog to the piperidine series.

Compound IDAnalytical TechniqueParameterObserved ValueReference
8a-w analog HPLCRetention Time (t R )7.34 min[3]
ESI-MSCalculated [M+H] +660.32 m/z[3]
ESI-MSFound [M+H] +661.39 m/z[3]
1 H NMRTriazole Proton (s)8.50 ppm[3]
1 H NMRMethylene Protons (s)5.41, 5.12, 4.20, 3.59 ppm[3]
1 H NMRPiperazine Protons (m)2.93-2.80 ppm[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of synthesized biphenyl-triazole-piperidine compounds.

Objective: To separate the target compound from starting materials, by-products, and other impurities and to quantify its purity.

Instrumentation: A standard HPLC system equipped with a UV detector.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often employed to ensure good separation of compounds with a range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the biphenyl or triazole chromophore has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. A purity of >95% is often required for subsequent biological testing.[3]

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the use of ESI-MS for the confirmation of the molecular weight of the target compound.

Objective: To determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+) to confirm the molecular formula.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Methodology:

  • Ionization Mode: Positive ion mode is typically used to detect the [M+H]+ ion.

  • Sample Infusion: The sample, prepared for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Data Acquisition: Scan over a mass range that includes the expected molecular weight of the compound (e.g., 100-1000 m/z).

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated m/z of the protonated molecule. For example, a compound with the molecular formula C42H40N6O2 has a calculated mass that should correspond to the found [M+H]+ peak.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the structural elucidation of biphenyl-triazole-piperidine compounds using 1H and 13C NMR.

Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the different protons and carbons in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Key signals to identify include the distinct singlet for the triazole ring proton (typically in the range of 8.0-8.6 ppm) and the multiplets for the piperidine ring protons.[3]

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Analysis:

    • 1H NMR: Correlate the observed chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and integrations to the expected proton signals of the biphenyl, triazole, and piperidine moieties.

    • 13C NMR: Correlate the observed chemical shifts to the different carbon environments in the molecule.

    • Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish connectivity between protons and carbons.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of biphenyl-triazole-piperidine compounds.

References

Application Notes and Protocols for In Vivo Studies of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published in vivo studies on the specific compound (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone has yielded no publicly available data. Therefore, the following application notes and protocols are presented as a generalized framework for conducting initial in vivo characterization of a novel chemical entity with a similar structure, based on standard preclinical research practices.

This document is intended for researchers, scientists, and drug development professionals. It outlines hypothetical experimental protocols and data presentation formats that would be appropriate for evaluating the in vivo properties of the specified compound, should it become the subject of future research.

Hypothetical Data Presentation

Should in vivo studies be conducted, the quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters in a Rodent Model

ParameterValue (Mean ± SD)Units
Intravenous (IV) Administration
Half-life (t½)Data Unavailablehours
Volume of Distribution (Vd)Data UnavailableL/kg
Clearance (CL)Data UnavailablemL/min/kg
Area Under the Curve (AUC0-∞)Data Unavailableng·h/mL
Oral (PO) Administration
Maximum Concentration (Cmax)Data Unavailableng/mL
Time to Cmax (Tmax)Data Unavailablehours
Bioavailability (F%)Data Unavailable%

Table 2: Hypothetical Acute Toxicity Profile in a Rodent Model

Route of AdministrationLD50 (Median Lethal Dose)95% Confidence IntervalObserved Clinical Signs
Intravenous (IV)Data UnavailableData UnavailableData Unavailable
Oral (PO)Data UnavailableData UnavailableData Unavailable
Intraperitoneal (IP)Data UnavailableData UnavailableData Unavailable

Experimental Protocols

The following are detailed, generalized methodologies for key in vivo experiments that would be essential for the initial characterization of this compound.

Protocol 1: Pharmacokinetic (PK) Study in a Rodent Model (e.g., Sprague-Dawley Rats)

Objective: To determine the basic pharmacokinetic profile of the compound following intravenous and oral administration.

Materials:

  • (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

  • Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Cannulas for jugular vein catheterization

  • Syringes and dosing needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • -80°C Freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats for at least 7 days under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Catheterization: For the IV group, surgically implant a catheter into the jugular vein for blood sampling one day prior to the study.

  • Dosing:

    • IV Group (n=3-5): Administer a single bolus dose (e.g., 1 mg/kg) of the compound in vehicle via the tail vein.

    • PO Group (n=3-5): Administer a single dose (e.g., 10 mg/kg) of the compound in vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula (IV group) or another appropriate site (e.g., saphenous vein) for the PO group at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 1.

Protocol 2: Acute Toxicity Study in a Rodent Model (e.g., Swiss Albino Mice)

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Materials:

  • (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

  • Vehicle for solubilization

  • Male and female Swiss albino mice (6-8 weeks old, 20-25g)

  • Syringes and dosing needles (for IV, PO, and IP administration)

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate mice as described in Protocol 1.

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the appropriate dose range.

  • Main Study (Up-and-Down Procedure or Fixed Dose Method):

    • Divide animals into groups for each route of administration to be tested (e.g., IV, PO, IP).

    • Administer a single dose of the compound to one animal at a time.

    • Observe the animal for signs of toxicity and mortality for a predetermined period (e.g., 48 hours, with extended observation for up to 14 days).

    • Based on the outcome (survival or death), adjust the dose for the next animal (increase for survival, decrease for death).

  • Clinical Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical methods (e.g., Probit analysis).

Visualizations

The following diagrams illustrate the logical workflow for the described protocols and a hypothetical signaling pathway that a compound of this nature might modulate, based on common drug discovery targets.

G Experimental Workflow for In Vivo Characterization cluster_0 Pharmacokinetic Study cluster_1 Acute Toxicity Study PK_Acclimation Animal Acclimation PK_Dosing IV & PO Dosing PK_Acclimation->PK_Dosing PK_Sampling Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Calc Calculate PK Parameters PK_Analysis->PK_Calc End End PK_Calc->End Tox_Acclimation Animal Acclimation Tox_Dosing Dose Administration Tox_Acclimation->Tox_Dosing Tox_Observe Clinical Observation Tox_Dosing->Tox_Observe Tox_Calc Calculate LD50 Tox_Observe->Tox_Calc Tox_Calc->End Start Start Start->PK_Acclimation Start->Tox_Acclimation

Caption: Workflow for initial in vivo pharmacokinetic and toxicity screening.

G Hypothetical Signaling Pathway Modulation cluster_inhibition Potential Point of Inhibition Compound (4-(3'-...-yl)methanone Receptor Target Receptor (e.g., GPCR) Compound->Receptor Inhibition_Point X Compound->Inhibition_Point G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Response

Caption: Hypothetical modulation of a G-Protein Coupled Receptor pathway.

Application Notes and Protocols for the Synthesis of Triazole-Containing Biphenyls via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of triazole-containing biphenyls using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology offers a robust and efficient route to novel compounds with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.

Introduction

Triazole-containing biphenyls are a class of compounds that have garnered significant interest in drug discovery. The biphenyl moiety provides a rigid scaffold that can interact with biological targets, while the 1,2,3-triazole ring, formed via click chemistry, acts as a stable and versatile linker. The 1,4-disubstituted triazole ring is a bioisostere for an amide bond but with improved metabolic stability. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and regioselective method for the synthesis of these compounds, proceeding under mild conditions with high yields and tolerance for a wide range of functional groups.[1][2]

One promising application of triazole-containing biphenyls is the inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme plays a crucial role in the biosynthesis of the potent estrogen, estradiol, from its less active precursor, estrone. Overexpression of 17β-HSD1 is implicated in estrogen-dependent diseases such as breast cancer. Therefore, inhibitors of this enzyme are of significant therapeutic interest.

Data Presentation

The following table summarizes the yields of various substituted 1-benzyl-4-(biphenyl-4-yl)-1H-1,2,3-triazoles synthesized via the copper-catalyzed azide-alkyne cycloaddition reaction. The reaction involves the coupling of 4-ethynylbiphenyl with various substituted benzyl azides.

EntryR (Substituent on Benzyl Azide)Yield (%)
1H92
24-CH₃90
34-OCH₃95
44-Cl88
54-NO₂85
62-CH₃87
73-OCH₃93
84-CF₃86

Experimental Protocols

Detailed methodologies for the synthesis of the key precursors and the final triazole-containing biphenyls are provided below.

Protocol 1: Synthesis of 4-Azidobiphenyl

This protocol describes the synthesis of 4-azidobiphenyl from 4-aminobiphenyl via a diazotization reaction followed by substitution with azide.

Materials:

  • 4-Aminobiphenyl

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Sodium Acetate

  • Diethyl Ether

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 4-aminobiphenyl (1.69 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise to the cooled solution. Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 500 mL beaker, dissolve sodium azide (0.72 g, 11 mmol) and sodium acetate (4.1 g, 50 mmol) in water (50 mL). Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate will form.

  • Continue stirring the reaction mixture for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 4-azidobiphenyl.

Protocol 2: Synthesis of 4-Ethynylbiphenyl

This protocol details the synthesis of 4-ethynylbiphenyl from 4-iodobiphenyl and trimethylsilylacetylene via a Sonogashira coupling reaction, followed by deprotection.

Materials:

  • 4-Iodobiphenyl

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobiphenyl (2.80 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Add anhydrous THF (50 mL) and triethylamine (2.8 mL, 20 mmol) to the flask.

  • Add trimethylsilylacetylene (1.7 mL, 12 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-(trimethylsilylethynyl)biphenyl.

Step B: Deprotection

  • Dissolve the crude 4-(trimethylsilylethynyl)biphenyl in THF (50 mL).

  • Add a 1 M solution of TBAF in THF (12 mL, 12 mmol) dropwise to the solution at room temperature.

  • Stir the mixture for 2 hours. Monitor the deprotection by TLC.

  • After completion, dilute the reaction mixture with water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 4-ethynylbiphenyl.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between 4-azidobiphenyl and 4-ethynylbiphenyl to synthesize 1,4-bis(biphenyl-4-yl)-1H-1,2,3-triazole.

Materials:

  • 4-Azidobiphenyl

  • 4-Ethynylbiphenyl

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized Water

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-azidobiphenyl (195 mg, 1.0 mmol) and 4-ethynylbiphenyl (178 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in water (1 mL).

  • In another vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in water (1 mL).

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. A precipitate will form as the reaction progresses.

  • After completion, collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 1,4-bis(biphenyl-4-yl)-1H-1,2,3-triazole.

Mandatory Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_azide 4-Azidobiphenyl Synthesis cluster_alkyne 4-Ethynylbiphenyl Synthesis cluster_click Click Chemistry 4-Aminobiphenyl 4-Aminobiphenyl Diazotization Diazotization 4-Aminobiphenyl->Diazotization HCl, NaNO2 4-Azidobiphenyl 4-Azidobiphenyl Diazotization->4-Azidobiphenyl NaN3 CuAAC CuAAC 4-Azidobiphenyl->CuAAC 4-Iodobiphenyl 4-Iodobiphenyl Sonogashira Coupling Sonogashira Coupling 4-Iodobiphenyl->Sonogashira Coupling TMS-acetylene, Pd/Cu Deprotection Deprotection Sonogashira Coupling->Deprotection TBAF 4-Ethynylbiphenyl 4-Ethynylbiphenyl Deprotection->4-Ethynylbiphenyl 4-Ethynylbiphenyl->CuAAC Triazole-containing Biphenyl Triazole-containing Biphenyl CuAAC->Triazole-containing Biphenyl CuSO4, NaAsc Biological Evaluation Biological Evaluation Triazole-containing Biphenyl->Biological Evaluation

Caption: Experimental workflow for the synthesis of triazole-containing biphenyls.

signaling_pathway Estrone Estrone 17beta-HSD1 17beta-HSD1 Estrone->17beta-HSD1 Substrate Estradiol Estradiol Estrogen Receptor Estrogen Receptor Estradiol->Estrogen Receptor Binds to 17beta-HSD1->Estradiol Catalyzes conversion Triazole-Biphenyl Compound Triazole-Biphenyl Compound Triazole-Biphenyl Compound->17beta-HSD1 Inhibition Gene Expression Gene Expression Estrogen Receptor->Gene Expression Activates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to

Caption: Inhibition of the 17β-HSD1 signaling pathway by triazole-biphenyl compounds.

References

Application Notes and Protocols for the Pharmacokinetic Profiling of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the essential in vitro and in vivo assays for characterizing the pharmacokinetic profile of the novel compound (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. The following sections detail the protocols for critical studies including in vitro metabolic stability, plasma protein binding, and in vivo pharmacokinetics in a rodent model. This document serves as a practical guide for researchers in the field of drug discovery and development to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this and other similar chemical entities. Triazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making the understanding of their pharmacokinetic properties crucial for their development as therapeutic agents.[1][2][3]

In Vitro Metabolic Stability

Introduction

In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic fate of a new chemical entity (NCE).[4] These assays help to identify compounds that are likely to have favorable in vivo half-lives and oral bioavailability.[4][5] The primary methodologies involve incubating the test compound with liver microsomes or hepatocytes, which contain the principal enzymes responsible for drug metabolism.[4][6][7]

Data Presentation

Table 1: In Vitro Metabolic Stability of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone in Human Liver Microsomes.

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
585
1562
3038
6015
Calculated Parameters
Half-life (t1/2, min) 25
Intrinsic Clearance (CLint, µL/min/mg) 27.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (commercially available) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard).[7]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualization

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix_reagents Mix Compound, Microsomes, and Buffer prep_compound->mix_reagents prep_microsomes Thaw Liver Microsomes prep_microsomes->mix_reagents prep_buffer Prepare Phosphate Buffer prep_buffer->mix_reagents prep_nadph Prepare NADPH Solution start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->start_reaction take_aliquots Collect Samples at Time Points start_reaction->take_aliquots stop_reaction Add Cold Stop Solution take_aliquots->stop_reaction centrifuge Protein Precipitation stop_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_analysis Calculate t1/2 and CLint lcms_analysis->data_analysis G cluster_setup Assay Setup cluster_incubation Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation spike_plasma Spike Compound into Plasma add_to_red Load Plasma and Buffer into RED Device spike_plasma->add_to_red incubate Incubate at 37°C with Shaking add_to_red->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples matrix_match Matrix Match Samples collect_samples->matrix_match protein_precip Protein Precipitation matrix_match->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis calculate_fu Calculate Fraction Unbound (fu) lcms_analysis->calculate_fu G cluster_dosing Dosing cluster_sampling Sampling cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis iv_dose Intravenous Dosing blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral Dosing po_dose->blood_collection plasma_separation Centrifugation for Plasma blood_collection->plasma_separation sample_extraction Compound Extraction from Plasma plasma_separation->sample_extraction lcms_analysis LC-MS/MS Quantification sample_extraction->lcms_analysis concentration_time_profile Generate Concentration-Time Curve lcms_analysis->concentration_time_profile calculate_params Calculate PK Parameters (NCA) concentration_time_profile->calculate_params determine_bioavailability Determine Bioavailability (F%) calculate_params->determine_bioavailability

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Biphenyl-Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with biphenyl-triazole compounds during experimentation.

Troubleshooting Guides

This section offers solutions to common problems observed during the handling and formulation of biphenyl-triazole compounds.

Issue 1: Compound Precipitates Out of Solution During Aqueous Dilution

  • Question: My biphenyl-triazole compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into an aqueous buffer for my biological assay. How can I prevent this?

  • Answer: This is a common issue for poorly water-soluble compounds. Here are several strategies to address this:

    • Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in the aqueous medium to below its aqueous solubility limit.

    • Optimize Co-solvent Percentage: Determine the highest tolerable percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer that does not affect the experimental results. This can help maintain the compound's solubility.

    • Utilize Solubilizing Excipients: Incorporate excipients that enhance solubility. These can include surfactants, polymers, or cyclodextrins.[1][2] It is crucial to test the compatibility of these excipients with your specific assay.

    • pH Adjustment: If your biphenyl-triazole compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility. For weakly acidic or basic compounds, shifting the pH away from their pKa can increase solubility.[3]

Issue 2: Low and Variable Results in Biological Assays

  • Question: I am observing low potency and high variability in my cell-based or biochemical assays. Could this be related to solubility?

  • Answer: Yes, poor aqueous solubility is a frequent cause of such issues. If the compound is not fully dissolved, its effective concentration at the target site will be lower and more variable than the nominal concentration.

    • Verify Solubility Limit: Experimentally determine the kinetic and thermodynamic solubility of your compound in the assay medium.

    • Prepare Supersaturated Solutions (with caution): Amorphous solid dispersions can generate supersaturated solutions upon dissolution, providing a temporary window of higher compound concentration.[4] However, these solutions are thermodynamically unstable and may precipitate over time. The inclusion of precipitation inhibitors can extend this window.[4]

    • Consider Lipid-Based Formulations: For in vivo or cell-based assays, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]

Issue 3: Difficulty in Preparing a Stock Solution

  • Question: I am struggling to dissolve my biphenyl-triazole compound in common laboratory solvents to make a concentrated stock solution. What should I do?

  • Answer: Finding a suitable solvent for a poorly soluble compound can be challenging.

    • Test a Range of Solvents: Systematically test the solubility in a panel of organic solvents with varying polarities (e.g., DMSO, DMF, NMP, ethanol, methanol, acetone, dichloromethane).

    • Gentle Heating and Sonication: Applying gentle heat or using a sonication bath can sometimes aid in the dissolution process. However, be cautious about potential compound degradation at elevated temperatures.

    • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and ethanol might be effective.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and methods for enhancing the solubility of biphenyl-triazole compounds.

Q1: What are the primary reasons for the poor solubility of many biphenyl-triazole compounds?

A1: The poor solubility of biphenyl-triazole compounds often stems from their molecular structure. The biphenyl group is large and hydrophobic, which contributes to low aqueous solubility. While the triazole ring is polar and can form hydrogen bonds, which may aid solubility, the overall lipophilicity of the molecule can dominate, leading to high lattice energy in the solid state (making it difficult to dissolve) and poor interactions with water.[4][6]

Q2: What are the main strategies to improve the solubility of these compounds?

A2: There are several key strategies that can be employed, which can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1]

    • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can improve solubility and dissolution.[7]

    • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like oils, emulsions, or self-emulsifying systems can improve solubilization.[5]

  • Chemical Modifications:

    • pH Adjustment: For compounds with ionizable functional groups, altering the pH of the solution can increase solubility.

    • Use of Solubilizing Excipients:

      • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[1]

      • Polymers: Certain polymers can interact with the compound to prevent precipitation and maintain a dissolved state.

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[4]

Q3: How do I choose the best solubility enhancement technique for my biphenyl-triazole compound?

A3: The choice of technique depends on several factors:

  • Physicochemical Properties of the Compound: The melting point, logP, pKa, and solid-state properties of your specific biphenyl-triazole derivative will guide the selection.

  • Intended Application: The requirements for an in vitro biochemical assay are different from those for an in vivo animal study.

  • Required Dose: The amount of compound that needs to be delivered will influence the choice of formulation.

  • Stability of the Compound: The chosen method should not lead to the degradation of the compound.

Q4: Can the triazole ring itself contribute to solubility?

A4: Yes, the 1,2,3-triazole moiety can play a role in improving the physicochemical properties of a molecule. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and the C-H bond of the triazole can be a hydrogen bond donor. These interactions can improve the solvation of the molecule in polar solvents.[6][8] The inherent polarity of the triazole ring can also contribute to a lower logP, which is generally associated with better aqueous solubility.[4][8]

Data Presentation: Solubility Enhancement Strategies

StrategyPrinciple of Solubility EnhancementAdvantagesDisadvantages
Particle Size Reduction (Nanosuspension) Increases the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1]Applicable to many poorly soluble drugs; can be used for various administration routes.Can be a high-energy process; potential for particle aggregation requires the use of stabilizers.
Solid Dispersion The drug is dispersed in a hydrophilic carrier, reducing drug crystallinity and improving wettability and dissolution.[7]Can significantly increase the dissolution rate and extent of supersaturation.The amorphous state can be physically unstable and may recrystallize over time; not all polymers are suitable for all drugs.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[1]Effective at low concentrations; a wide variety of surfactants are available.Potential for toxicity, especially with certain non-ionic surfactants; can interfere with some biological assays.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[4]Can significantly increase solubility and stability; can be used for oral and parenteral formulations.The amount of drug that can be complexed is limited by the stoichiometry of the complex; can be expensive.
pH Adjustment For ionizable compounds, adjusting the pH of the solution to ionize the drug molecule increases its solubility in water.[3]Simple and effective for compounds with appropriate pKa values.Only applicable to ionizable drugs; large pH changes may not be physiologically tolerable.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with aqueous fluids.[5]Can significantly improve oral bioavailability by enhancing solubility and lymphatic transport.Can be complex to formulate; potential for drug precipitation upon dilution.

Experimental Protocols

The following are detailed methodologies for key solubility enhancement experiments. These protocols are generalized and should be optimized for your specific biphenyl-triazole compound.

Protocol 1: Preparation of a Nanosuspension by the Antisolvent Precipitation Method

  • Preparation of the Organic Phase: Dissolve the biphenyl-triazole compound in a suitable water-miscible organic solvent (e.g., DMSO, acetone, ethanol) to a desired concentration (e.g., 10-50 mg/mL).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer. A common choice is a combination of a polymer and a surfactant (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.1% w/v Polysorbate 80).

  • Precipitation: While vigorously stirring the aqueous phase (e.g., with a magnetic stirrer at >1000 rpm or a high-shear homogenizer), slowly inject the organic phase into the aqueous phase. The ratio of the organic to aqueous phase should be optimized, typically starting at 1:10.

  • Solvent Removal: Remove the organic solvent, for example, by stirring at room temperature under a fume hood for several hours or by using a rotary evaporator at a controlled temperature and pressure.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles to assess stability against aggregation.

    • Drug Content: Quantify the amount of the biphenyl-triazole compound in the nanosuspension using a validated analytical method such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both the biphenyl-triazole compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, acetone, or a mixture thereof). The drug-to-carrier ratio should be systematically varied (e.g., 1:1, 1:2, 1:5, 1:10 by weight) to find the optimal composition.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept low to minimize potential degradation of the compound.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, gently grind it into a powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure compound.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

    • Drug Content: Determine the drug loading in the solid dispersion using an appropriate analytical method.

Mandatory Visualizations

Experimental Workflow for Nanosuspension Preparation

Nanosuspension_Workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization organic_phase Dissolve Biphenyl-Triazole in Organic Solvent precipitation Inject Organic Phase into Aqueous Phase (High Stirring) organic_phase->precipitation aqueous_phase Prepare Aqueous Solution with Stabilizer aqueous_phase->precipitation solvent_removal Remove Organic Solvent (Evaporation) precipitation->solvent_removal dls Particle Size (DLS) solvent_removal->dls zeta Zeta Potential solvent_removal->zeta hplc Drug Content (HPLC) solvent_removal->hplc

A schematic workflow for preparing a biphenyl-triazole nanosuspension.

Logical Relationship of Solubility Enhancement Strategies

Solubility_Enhancement cluster_physical Physical Modifications cluster_chemical Chemical Modifications compound Poorly Soluble Biphenyl-Triazole Compound particle_size Particle Size Reduction (e.g., Nanosuspension) compound->particle_size solid_dispersion Solid Dispersion (Amorphous Form) compound->solid_dispersion lipid Lipid-Based Formulation (e.g., SEDDS) compound->lipid ph pH Adjustment (for Ionizable Compounds) compound->ph excipients Use of Solubilizing Excipients (Surfactants, Cyclodextrins) compound->excipients dissolution_rate Supersaturation particle_size->dissolution_rate solid_dispersion->dissolution_rate supersaturation Supersaturation solid_dispersion->supersaturation solubilization Enhanced Solubilization lipid->solubilization ionization Increased Ionization ph->ionization micellar_encapsulation Micellar Encapsulation/ Complexation excipients->micellar_encapsulation improved_solubility improved_solubility dissolution_rate->improved_solubility Improved Apparent Solubility & Bioavailability supersaturation->improved_solubility Improved Apparent Solubility & Bioavailability solubilization->improved_solubility Improved Apparent Solubility & Bioavailability ionization->improved_solubility Improved Apparent Solubility & Bioavailability micellar_encapsulation->improved_solubility Improved Apparent Solubility & Bioavailability

An overview of strategies to overcome the poor solubility of biphenyl-triazole compounds.

// Activating signals mhc -> tcr [label="Signal 1", color="#34A853"]; b7 -> cd28 [label="Signal 2\n(Co-stimulation)", color="#34A853"]; tcr -> pi3k_akt; cd28 -> pi3k_akt; pi3k_akt -> t_cell_activation; tcr -> ras_mek_erk; ras_mek_erk -> t_cell_activation;

// Inhibitory signal pdl1 -> pd1 [label="Inhibitory Signal", color="#EA4335", style=dashed]; pd1 -> shp2 [color="#EA4335"]; shp2 -> inhibition_node [color="#EA4335"]; inhibition_node -> pi3k_akt [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; inhibition_node -> ras_mek_erk [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Drug action biphenyl_triazole -> pdl1 [label="Blocks Interaction", color="#5F6368", style=dashed, arrowhead=tee];

}

References

Stability issues of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide for researchers. As (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone is a novel compound, specific stability data is not publicly available. The guidance, protocols, and potential degradation pathways described are based on established principles of pharmaceutical stability testing and the known chemical properties of its structural motifs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of this compound in solution?

A1: The stability of the compound in solution is likely influenced by several factors, including pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2] The molecular structure contains several functional groups that could be susceptible to degradation: the triazole ring, the biphenyl system, the methanone linker, and the hydroxymethyl group.[3][4][5]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, intense light) to accelerate its decomposition.[6][7][8] These studies are crucial for a new chemical entity to:

  • Identify potential degradation products.[7]

  • Understand the degradation pathways and intrinsic stability of the molecule.[9]

  • Develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent compound from its degradants.[10]

Q3: What are the typical stress conditions recommended by ICH guidelines for forced degradation studies?

A3: The International Council for Harmonisation (ICH) provides guidelines for stability testing.[9] Typical stress conditions include:

  • Hydrolysis: Study across a range of pH values (e.g., acidic, neutral, basic solutions).[6]

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide.[6][11]

  • Photolysis: Exposure to a controlled light source that provides both UV and visible output.[6]

  • Thermal Stress: Testing at elevated temperatures.[6][11]

Q4: How should I select appropriate analytical techniques for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[10][12] This method should be capable of separating the parent compound from all potential degradation products. A photodiode array (PDA) or UV detector is typically used for quantification. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradants.[3]

Troubleshooting Guides

Issue 1: Rapid loss of parent compound concentration in a neutral aqueous solution at room temperature.

  • Potential Cause 1: Hydrolysis. The methanone (amide) linkage could be susceptible to hydrolysis, even at neutral pH, although this is more common under acidic or basic conditions.

  • Troubleshooting Action:

    • Analyze samples at earlier time points to better characterize the degradation rate.

    • Prepare solutions in buffered media at a range of pH values (e.g., pH 3, 7, 9) to determine if the degradation is pH-dependent.

    • Use LC-MS to identify degradation products. Look for masses corresponding to the cleavage of the methanone bond, which would yield (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanoic acid and 2-phenylpiperidine.

  • Potential Cause 2: Oxidation. The compound may be sensitive to dissolved oxygen or trace metal ions that can catalyze oxidation. The triazole ring and the hydroxymethyl group are potential sites for oxidation.[3]

  • Troubleshooting Action:

    • Prepare solutions using de-gassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

    • Add a chelating agent like EDTA to the solution to sequester any metal ions.[11]

    • Compare the stability to a sample intentionally stressed with a mild oxidizing agent (e.g., 0.1% H₂O₂) to see if the degradation profiles match.

Issue 2: Multiple new peaks appear in the HPLC chromatogram during a photostability study.

  • Potential Cause: Photodegradation. The biphenyl and triazole aromatic systems are chromophores that can absorb UV light, leading to photochemical degradation.[4][13]

  • Troubleshooting Action:

    • Confirm that the control samples (kept in the dark) do not show the same degradation peaks.

    • Characterize the new peaks using LC-MS to understand the nature of the photodegradation (e.g., isomerization, oxidation, or cleavage). Biphenyl compounds can sometimes undergo photodegradation.[4]

    • Test the compound in a formulation containing a UV-absorbing excipient or package it in amber or UV-protected vials to assess mitigation strategies.

Issue 3: Poor mass balance in forced degradation studies (the sum of the parent compound and degradants is less than 95%).

  • Potential Cause 1: Formation of non-UV active degradants. Some degradation pathways may result in products that do not have a chromophore and are therefore not detected by a UV detector.

  • Troubleshooting Action:

    • Use a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Analyze the samples by LC-MS to search for potential non-UV active products.

  • Potential Cause 2: Formation of volatile degradants. Small molecule fragments resulting from degradation may be volatile and lost during sample preparation or analysis.

  • Troubleshooting Action:

    • Use Headspace Gas Chromatography (GC) to analyze for volatile compounds if significant cleavage of the molecule is suspected.

  • Potential Cause 3: Adsorption of the compound or degradants. The compound or its degradation products may be adsorbing to the surfaces of the storage vials or HPLC column.

  • Troubleshooting Action:

    • Use silanized glass vials or polypropylene vials to minimize adsorption.

    • Vary the HPLC mobile phase composition (e.g., pH, organic solvent) to ensure all components are eluting from the column.

Data Presentation (Example Data)

The following tables represent hypothetical data from forced degradation studies to illustrate how results can be summarized.

Table 1: Summary of Forced Hydrolysis Study Results Conditions: Compound at 1 mg/mL in buffered solutions, stored at 60°C for 7 days.

Condition% Parent RemainingMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)Total Impurities (%)Mass Balance (%)
0.1 M HCl85.210.1 (RRT 0.85)Not Detected13.598.7
pH 7.0 Buffer98.5Not DetectedNot Detected1.199.6
0.1 M NaOH72.410.5 (RRT 0.85)12.3 (RRT 0.92)26.198.5

Table 2: Summary of Forced Oxidation and Photolysis Study Results Conditions: Compound at 1 mg/mL in 50:50 Acetonitrile:Water, 24 hours.

Condition% Parent RemainingMajor Degradant 3 (% Peak Area)Total Impurities (%)Mass Balance (%)
3% H₂O₂, RT, Dark81.715.2 (RRT 1.15)17.198.8
Light Exposure (ICH Q1B)92.34.5 (RRT 0.95)6.899.1
Control (RT, Dark)99.8Not Detected0.2100.0

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Solutions:

    • Prepare a stock solution of the compound at 2 mg/mL in a suitable organic solvent (e.g., acetonitrile).

    • Prepare three hydrolysis media: 0.2 M HCl, Purified Water (for neutral), and 0.2 M NaOH.

  • Sample Preparation:

    • In triplicate for each condition, add 0.5 mL of the stock solution to 0.5 mL of each hydrolysis medium in separate vials to achieve a final concentration of 1 mg/mL and acid/base strength of 0.1 M.

    • Prepare control samples by adding 0.5 mL of the stock solution to 0.5 mL of the organic solvent/water mixture.

  • Incubation:

    • Place one set of vials in a controlled environment at room temperature (25°C) and another set in an oven at 60°C.

  • Time Points and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

  • Preparation of Oxidizing Agent:

    • Prepare a 6% solution of hydrogen peroxide (H₂O₂) in purified water.

  • Sample Preparation:

    • In a vial protected from light, dissolve the compound in a 50:50 mixture of acetonitrile and purified water to a concentration of 2 mg/mL.

    • Add an equal volume of the 6% H₂O₂ solution to achieve a final H₂O₂ concentration of 3%.

    • Prepare a control sample without H₂O₂.

  • Incubation:

    • Store the vials at room temperature, protected from light.

  • Time Points and Analysis:

    • Withdraw aliquots at time points such as 0, 2, 8, and 24 hours.

    • Analyze directly or after appropriate dilution by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Prepare Stock Solution of Compound prep_acid Acidic Solution (e.g., 0.1M HCl) start->prep_acid prep_base Basic Solution (e.g., 0.1M NaOH) start->prep_base prep_ox Oxidative Solution (e.g., 3% H2O2) start->prep_ox prep_photo Solvent Solution (for Photolysis) start->prep_photo stress_hydro Incubate at RT & 60°C (Hydrolysis) prep_acid->stress_hydro prep_base->stress_hydro stress_ox Store at RT (Dark) (Oxidation) prep_ox->stress_ox stress_photo Expose to Light (ICH Q1B) prep_photo->stress_photo stress_dark Control (Dark) prep_photo->stress_dark sampling Sample at Time Points (e.g., 0, 8, 24h) stress_hydro->sampling stress_ox->sampling stress_photo->sampling stress_dark->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknowns report Report: % Degradation, Mass Balance, Degradants hplc->report lcms->report

Caption: General experimental workflow for forced degradation studies.

Caption: Decision tree for troubleshooting unexpected HPLC results.

Caption: Potential sites of degradation on the molecule.

References

Technical Support Center: Troubleshooting Cell Toxicity with (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell toxicity in assays involving (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our compound. What are the potential mechanisms of toxicity for a molecule with biphenyl, triazole, and piperidine moieties?

A1: While the specific mechanism for this compound is not definitively established in the literature, the observed cytotoxicity can likely be attributed to the combined effects of its structural components:

  • Biphenyl Group: Polychlorinated biphenyls (PCBs) have been shown to induce oxidative stress in cells.[1] This can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components and triggering cell death pathways.

  • Triazole Group: Triazole-containing compounds have been reported to possess anticancer and apoptotic activities.[2] It is possible that the triazole moiety in your compound is inducing apoptosis in your cell line.

  • Piperidine Group: Certain 3,5-bis(benzylidene)piperidin-4-ones have demonstrated potent cytotoxic properties and selective toxicity for malignant cells.[3][4][5][6] The piperidine ring in your compound may contribute to its overall cytotoxic effect.

It is plausible that the combination of these functional groups leads to a multi-faceted mechanism of toxicity, potentially involving oxidative stress, apoptosis induction, and other cytotoxic effects.

Q2: How can we confirm if our compound is inducing oxidative stress?

A2: You can measure the levels of reactive oxygen species (ROS) in your cells after treatment with the compound. Common methods include using fluorescent probes like Dihydroethidium (DHE) or MitoSOX Red, which specifically detect superoxide radicals in the mitochondria.[1] An increase in fluorescence intensity would indicate an increase in ROS levels.

Q3: What assays can we use to determine if the observed cell death is due to apoptosis?

A3: Several assays can be used to detect apoptosis. These include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. You can measure the activity of key caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric substrates.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q4: Could the solvent we are using to dissolve the compound be causing the toxicity?

A4: Yes, the solvent used to dissolve your compound can contribute to cytotoxicity, especially at higher concentrations. It is crucial to include a vehicle control (cells treated with the solvent alone at the same concentration used for the compound) in your experiments to rule out solvent-induced toxicity. For example, DMSO is a common solvent, but concentrations higher than 0.5% can be toxic to some cell lines.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected cell toxicity in your assays.

Step 1: Initial Assessment and Control Experiments

The first step is to confirm the toxicity and rule out experimental artifacts.

Workflow for Initial Toxicity Assessment

A Observe Unexpected Cell Toxicity B Review Experimental Protocol - Check calculations - Verify reagent concentrations A->B C Perform Control Experiments B->C D Vehicle Control (Solvent Only) C->D E Untreated Control C->E F Positive Control (Known Toxin) C->F G Compare Toxicity of Compound vs. Controls D->G E->G F->G H Is Toxicity Significantly Higher than Vehicle Control? G->H I Proceed to Mechanism Investigation H->I Yes J Investigate Solvent Toxicity - Test lower concentrations - Try alternative solvents H->J No

Caption: Initial workflow for troubleshooting cell toxicity.

Step 2: Characterizing the Cytotoxicity

Once you have confirmed that the compound is indeed causing toxicity, the next step is to characterize the nature of the cell death.

Parameter Recommended Assay Principle
Cell Viability MTT, MTS, or WST-1 AssayMeasures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[7][8]
Membrane Integrity Lactate Dehydrogenase (LDH) Release AssayMeasures the amount of LDH released from cells with damaged plasma membranes.
Lysosomal Integrity Neutral Red Uptake AssayMeasures the uptake of the neutral red dye into the lysosomes of viable cells.[9]

Table 1: Assays for Characterizing Cytotoxicity.

Step 3: Investigating the Mechanism of Toxicity

Based on the structural components of the compound, a plausible mechanism involves the induction of oxidative stress leading to apoptosis.

Hypothesized Signaling Pathway

Compound (4-(3'-...-yl)methanone ROS Increased ROS (Oxidative Stress) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathway for compound-induced cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of the compound and control solutions (vehicle, untreated, positive control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Carefully remove the medium. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[7]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

  • Incubate the plate at 37°C for 3-4 hours.[7]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • 96-well plates

Procedure:

  • Seed cells and treat them with the compound and controls as described for the MTT assay.

  • Prepare controls for maximum LDH release by adding lysis buffer to a set of untreated wells 1 hour before the end of the exposure period.

  • At the end of the incubation period, centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

Neutral Red Uptake Assay

This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[9]

Materials:

  • Neutral red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well plates

Procedure:

  • Seed cells and treat them with the compound and controls.

  • After the incubation period, remove the treatment medium and add medium containing neutral red.

  • Incubate for 2-3 hours to allow for dye uptake.

  • Remove the neutral red medium and wash the cells with PBS.

  • Add the destain solution to each well to extract the dye from the lysosomes.

  • Gently shake the plate for 10 minutes.

  • Measure the absorbance at 540 nm.

By following this structured troubleshooting guide and utilizing the provided protocols, researchers can effectively investigate and understand the underlying causes of cell toxicity observed with (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone.

References

Technical Support Center: Synthesis and Purification of Biphenyl-Triazole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized biphenyl-triazole-piperidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of biphenyl-triazole-piperidine derivatives.

Issue Possible Cause Recommended Solution
Low overall yield after purification - Suboptimal reaction conditions: Incomplete conversion or side product formation. - Loss of compound during extraction: Compound may be partially soluble in the aqueous phase. - Improper purification technique: Using a method not well-suited for the compound's properties. - Decomposition on silica gel: Some nitrogen-containing compounds can degrade on acidic silica gel.- Optimize reaction parameters: Adjust temperature, reaction time, and stoichiometry. - Back-extract the aqueous layer: Use an appropriate organic solvent to recover any dissolved product. - Screen different purification methods: Test recrystallization, column chromatography with different stationary phases, and preparative HPLC. - Deactivate silica gel: Use a solvent system containing a small amount of triethylamine (1-3%) to neutralize the silica.
Co-elution of impurities in column chromatography - Inappropriate solvent system: Polarity of the eluent may not be optimal for separation. - Overloading the column: Too much crude material applied to the column. - Column channeling: Uneven packing of the stationary phase.- Perform thorough TLC analysis: Experiment with various solvent systems to find the optimal separation conditions. - Use a gradient elution: Start with a less polar solvent and gradually increase the polarity. - Reduce the sample load: Use a larger column or perform multiple smaller-scale purifications. - Repack the column carefully: Ensure a homogenous and evenly packed stationary phase.
Oily product instead of solid after solvent evaporation - Presence of residual solvent: High-boiling point solvents may be difficult to remove. - Amorphous solid: The compound may not have a crystalline form. - Presence of impurities: Impurities can inhibit crystallization.- Use a high-vacuum pump: Employ a Schlenk line or a high-vacuum pump to remove stubborn solvents. - Attempt trituration: Add a poor solvent in which the compound is insoluble and sonicate or stir vigorously to induce precipitation. - Further purify the compound: The oily nature is likely due to impurities that need to be removed by another purification step.
Multiple peaks for a pure compound in HPLC - On-column degradation: The compound may be unstable under the HPLC conditions (e.g., acidic mobile phase). - Presence of rotamers or tautomers: Common in molecules with restricted bond rotation or proton migration. - Ionization state: The compound may exist in different protonation states.- Modify the mobile phase: Add a buffer or a modifier like triethylamine to control the pH. - Vary the column temperature: Heating or cooling the column can sometimes coalesce peaks from interconverting isomers. - Adjust the pH of the mobile phase: Ensure the pH is at least 2 units away from the pKa of the compound to have a single ionic species.
Poor crystal formation during recrystallization - Solvent choice is not ideal: The compound's solubility profile in the chosen solvent is not suitable for recrystallization. - Solution is too dilute: The concentration of the compound is below the saturation point. - Cooling too rapidly: Fast cooling can lead to precipitation of an amorphous solid or very small crystals that trap impurities.- Screen multiple solvents: Test a variety of solvents with different polarities to find one where the compound is sparingly soluble at room temperature and highly soluble when hot. - Evaporate some of the solvent: Gently heat the solution to reduce the volume and increase the concentration. - Allow the solution to cool slowly: Let the flask cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of biphenyl-triazole-piperidine derivatives?

A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form the triazole ring, homocoupling of the alkyne can be a common side reaction. Incomplete reactions or side reactions involving the piperidine ring can also lead to impurities.

Q2: How can I assess the purity of my final compound?

A2: A combination of techniques is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the structure of the main compound and detect impurities with different chemical shifts. Mass Spectrometry (MS) confirms the molecular weight of the desired product. For a final, highly pure sample, elemental analysis can provide confirmation of the elemental composition.

Q3: When should I choose preparative HPLC over column chromatography?

A3: Preparative HPLC is generally preferred for difficult separations where compounds have very similar polarities (small ΔRf on TLC). It offers higher resolution and is often used for the final purification of small quantities of material to achieve high purity (>98%). Column chromatography is a good choice for purifying larger quantities of material and for separating compounds with more distinct polarity differences.

Q4: My compound is a salt. How does this affect purification?

A4: Salts are generally more polar and may have different solubility profiles compared to their free-base counterparts. For column chromatography, it might be necessary to use a more polar solvent system. In some cases, it may be advantageous to convert the salt to its free base before chromatography and then reform the salt after purification. For reversed-phase HPLC, the salt form is often soluble in the mobile phase.

Q5: What is the best way to remove residual palladium catalyst from my compound?

A5: If a palladium-catalyzed cross-coupling reaction was used, residual palladium can be an issue. Passing a solution of the crude product through a pad of celite or a specialized scavenger resin can be effective. Sometimes, recrystallization or chromatography on silica gel can also remove palladium residues.

Data Presentation

Table 1: Purity of Synthesized Biphenyl-Triazole-Piperazine Derivatives after Purification

The following table summarizes the purity of a series of biphenyl-triazole-piperazine derivatives, which are structurally similar to piperidine derivatives, as determined by HPLC after purification.

Compound IDPurification MethodHPLC Purity (%)
8aColumn Chromatography95.78
8bColumn Chromatography99.02
8cColumn Chromatography97.44
8dColumn Chromatography95.39
8eColumn Chromatography96.62
8fColumn Chromatography97.38
8gColumn Chromatography98.65
8hColumn Chromatography97.26

Data sourced from a study on biphenyl-triazole-benzonitrile derivatives as PD-1/PD-L1 inhibitors.

Table 2: Yield of Synthesized 1,4-Biphenyl-Triazole Derivatives

This table presents the reaction yields for a series of 1,4-biphenyl-triazole derivatives synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Compound IDYield (%)
4a85
4b88
4c78
4d82
4e75
4f65
4g72
4h80
4i77
4j81

Data from a study on 1,4-biphenyl-triazole derivatives as possible 17β-HSD1 inhibitors.[1][2][3]

Experimental Protocols

Recrystallization

Objective: To purify a solid biphenyl-triazole-piperidine derivative by crystallization from a suitable solvent.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a test solvent at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it completely upon heating. Test various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, and mixtures thereof) to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the flask on a hot plate while stirring to dissolve the solid. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Place a funnel with fluted filter paper on a pre-warmed receiving flask. Pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography

Objective: To purify a biphenyl-triazole-piperidine derivative by separating it from impurities based on polarity.

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent). The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant level of solvent above the silica gel.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Objective: To achieve high-purity isolation of a biphenyl-triazole-piperidine derivative.

Methodology:

  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid), column type (e.g., C18), and gradient.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system. Collect fractions based on the retention time of the target compound, often guided by a UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Lyophilization/Evaporation: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) for aqueous mobile phases, to obtain the final purified product.

Visualizations

Signaling Pathway

Biphenyl-triazole derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. The diagram below illustrates this signaling pathway.

PD1_PDL1_Pathway cluster_APC cluster_Tumor cluster_TCell APC Antigen Presenting Cell (APC) Tumor Tumor Cell TCell T-Cell MHC MHC TCR TCR MHC->TCR Antigen Presentation PDL1_APC PD-L1 PD1 PD-1 PDL1_APC->PD1 PDL1_Tumor PD-L1 PDL1_Tumor->PD1 Binding Activation T-Cell Activation TCR->Activation Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Derivative Biphenyl-Triazole-Piperidine Derivative Derivative->PDL1_Tumor Blocks Interaction Purification_Workflow cluster_Purification Purification Synthesis Synthesis of Crude Product Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Primary Purification Recrystal Recrystallization TLC->Recrystal If Solid Purity Purity & Identity Check (HPLC, NMR, MS) Column->Purity Recrystal->Purity PrepHPLC Preparative HPLC PrepHPLC->Purity Re-check Purity->PrepHPLC If Purity < 98% Final Pure Biphenyl-Triazole-Piperidine Derivative Purity->Final If Purity > 98%

References

Avoiding side reactions in the synthesis of substituted biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted biphenyls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to popular cross-coupling methodologies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted biphenyls using Suzuki-Miyaura, Stille, and Negishi coupling reactions.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired biphenyl product, and I observe significant amounts of homocoupled byproducts from my boronic acid. What are the likely causes and how can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often competing with the desired cross-coupling process. This typically occurs through a palladium-catalyzed pathway, especially at higher temperatures and with prolonged reaction times. Here are several strategies to mitigate this issue:

  • Optimize Reaction Temperature and Time: Avoid excessively high temperatures and long reaction times, as these conditions can promote the homocoupling of boronic acids. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the catalytic cycle, outcompeting the homocoupling pathway.[1][2][3][4][5] Consider using ligands such as SPhos or XPhos, which have been shown to be effective in minimizing homocoupling.[2][6]

  • Base Selection: The choice and stoichiometry of the base can significantly influence the reaction outcome.[7] While a base is necessary to activate the boronic acid, stronger bases or an excess of base can sometimes promote side reactions. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[2][6] It has been shown that K⁺ counterions have a less decelerating effect on the transmetalation step for carbonate bases, which can help favor the desired reaction pathway.[2]

  • Slow-Release Strategy: For particularly unstable boronic acids, a "slow-release" strategy using boronic esters (e.g., MIDA boronates) or organotrifluoroborates can be employed.[8][9] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions like protodeboronation and homocoupling.[8][9]

Question: I am observing a significant amount of a byproduct that corresponds to the protonated starting material from my boronic acid (protodeboronation). How can I prevent this?

Answer:

Protodeboronation is a well-known side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This is particularly problematic with electron-rich or heteroaromatic boronic acids.[10] Here are some effective strategies to minimize protodeboronation:

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can promote protodeboronation. Ensure your solvents and reagents are sufficiently dry.

  • Choice of Boron Reagent: As mentioned previously, using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates can suppress protodeboronation by slowly releasing the active boronic acid.[8][9]

  • Reaction pH: The reaction pH plays a crucial role. For basic heteroaromatic boronic acids, the addition of an acid or a base can sometimes attenuate protodeboronation by shifting the equilibrium away from a reactive zwitterionic intermediate.[9]

  • Catalyst and Ligand Optimization: Highly efficient catalyst systems with rapid catalytic turnover can increase the rate of the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway.[9] The use of bulky, electron-donating phosphine ligands can also be beneficial.

Stille Coupling

Question: My Stille coupling reaction is sluggish and gives low yields. What factors could be contributing to this, and how can I improve the reaction efficiency?

Answer:

Slow reaction rates and low yields in Stille coupling can be attributed to several factors, primarily related to the transmetalation step, which is often rate-limiting.[11]

  • Ligand Choice: The use of sterically hindered, electron-rich phosphine ligands can accelerate the coupling reaction.[11]

  • Additives: The addition of copper(I) salts (e.g., CuI) can have a significant rate-accelerating effect, sometimes by a factor of >10².[12] Copper(I) is thought to act as a scavenger for free ligands in solution, which are known to inhibit the transmetalation step.[12]

  • Purity of Organostannane: Ensure the organostannane reagent is pure. Impurities can sometimes interfere with the catalyst.

  • Solvent: The choice of solvent can impact the reaction rate. Polar aprotic solvents like DMF or NMP are commonly used.

Question: I am concerned about the toxicity of organotin byproducts and the difficulty in removing them from my final product. What are the best practices for purification?

Answer:

The toxicity of organostannanes is a significant drawback of the Stille reaction.[13] Careful purification is essential.

  • Work-up Procedures:

    • Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.[14]

    • Silica Gel Chromatography: The tin byproducts can often be removed by flash chromatography on silica gel. Using an eluent containing a small amount of triethylamine (~2-5%) can help in the removal of these byproducts.[14]

  • Catalytic Tin Protocol: For some applications, a protocol that is catalytic in tin has been developed, which significantly reduces the amount of tin waste.[15] This involves recycling the organotin halide byproduct back to an organotin hydride.[15]

Negishi Coupling

Question: My Negishi coupling reaction stalls at partial conversion. What could be the reason for this catalyst deactivation?

Answer:

Catalyst deactivation is a common issue in Negishi coupling and can be caused by several factors.

  • Substrate/Product Inhibition: The starting materials or the biphenyl product might contain functional groups (e.g., certain nitrogen or sulfur heterocycles) that can coordinate to the palladium or nickel catalyst, leading to its deactivation. If this is suspected, increasing the catalyst loading or using a more robust ligand might help.

  • Oxygen Sensitivity: Organozinc reagents are sensitive to air and moisture.[16] The reaction must be performed under strictly inert conditions (e.g., under an argon or nitrogen atmosphere) using anhydrous solvents to prevent catalyst decomposition and quenching of the organozinc reagent.

  • Formation of Inactive Catalyst Species: In some cases, the catalyst can form inactive clusters or be reduced to palladium(0) black. This can sometimes be observed as a color change in the reaction mixture. Using ligands that stabilize the active catalytic species can help prevent this. Recent studies on nickel-catalyzed Negishi couplings have shown that unwanted side reactions between zinc dichloride and the nickel(0) catalyst can lead to catalyst decomposition.[17]

Question: I am having trouble preparing and handling the organozinc reagent. Are there any user-friendly alternatives?

Answer:

The sensitivity of organozinc reagents is a known challenge.[16]

  • In Situ Generation: Organozinc reagents can be generated in situ from the corresponding organohalide and activated zinc, and then used directly in the coupling reaction without isolation.

  • Use of Stabilized Reagents: Salt-stabilized organozinc reagents (e.g., with LiCl) are commercially available or can be prepared. These reagents are often solids and are less sensitive to air and moisture, making them easier to handle.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is the most suitable for my specific substituted biphenyl synthesis?

A1: The choice of reaction depends on several factors, including the functional group tolerance, the availability and stability of the starting materials, and the desired scale of the reaction.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the wide commercial availability of boronic acids, their relatively low toxicity, and the generally mild reaction conditions.[10] It is widely used in the pharmaceutical industry.

  • Stille Coupling: This reaction is known for its excellent functional group tolerance.[13] However, the toxicity of the organotin reagents and byproducts is a major concern.[13]

  • Negishi Coupling: Organozinc reagents are highly reactive, which can lead to faster reaction times and success where other methods fail.[18] However, they are sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.[16]

Q2: How do I choose the right phosphine ligand for my cross-coupling reaction?

A2: The ligand plays a crucial role in stabilizing the metal catalyst and influencing its reactivity and selectivity. Generally, electron-rich and sterically bulky phosphine ligands are effective for cross-coupling reactions.[1]

  • Electron-donating ligands increase the electron density on the metal center, which facilitates the oxidative addition step.

  • Sterically bulky ligands promote the reductive elimination step, which is often the product-forming step.[1] They can also help to prevent the formation of inactive catalyst dimers.

For specific recommendations, ligands like SPhos, XPhos, and RuPhos are often effective in a wide range of Suzuki and Negishi couplings.[2][4][6]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the appropriate one?

A3: The base plays a critical role in the Suzuki-Miyaura coupling by activating the organoboron species for transmetalation.[7] The base reacts with the boronic acid to form a more nucleophilic borate species. The choice of base can affect the reaction rate and selectivity.[7]

  • Common Bases: Inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are frequently used. Organic bases like triethylamine (NEt₃) are also employed.

  • Selection Criteria: The choice of base depends on the specific substrates and catalyst system. For sensitive substrates, a milder base may be required. The solubility of the base in the reaction solvent is also an important consideration. A screening of different bases is often necessary to find the optimal conditions for a new reaction.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of substituted biphenyls in Suzuki-Miyaura coupling reactions.

Table 1: Effect of Ligand on the Yield of Polyfluorinated Biphenyls

LigandYield of Biphenyl Product (%)Homocoupling Byproduct (%)
CyJohnPhos880
XPhos3544
SPhos6039
RuPhos7510
DavePhos855

Reaction conditions: 1-bromo-2,3,4,5,6-pentafluorobenzene (1 equiv.), 2,3,4,5,6-pentafluorophenylboronic acid (1 equiv.), Na₂CO₃ (2.2 equiv.), Pd₂(dba)₃ (5 mol%), ligand (15 mol%) in THF/toluene/H₂O at 95°C for 60h.[2]

Table 2: Effect of Base on the Yield of Polyfluorinated Biphenyls

BaseYield of Biphenyl Product (%)
K₂CO₃60
Na₂CO₃36
Cs₂CO₃39

Reaction conditions: 1-bromo-2,3,4,5,6-pentafluorobenzene (1 equiv.), 2,3,4,5,6-pentafluorophenylboronic acid (1 equiv.), SPhos (15 mol%), Pd₂(dba)₃ (5 mol%) in THF/toluene/H₂O at 95°C for 60h.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling for the Synthesis of a Substituted Biphenyl

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., a mixture of Toluene and Water, 10:1 ratio, 11 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent (11 mL) and the palladium catalyst (0.03 mmol) to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted biphenyl.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)L2-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Biphenyl Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Stille Coupling

Stille_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)L2-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Biphenyl Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd Organostannane R2-Sn(R')3 (Organostannane) Organostannane->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Catalytic Cycle of the Negishi Coupling

Negishi_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 or Ni(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-M(II)L2-X (M=Pd or Ni) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-M(II)L2-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Biphenyl Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd Organozinc R2-ZnX' (Organozinc) Organozinc->Transmetal

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

Technical Support Center: Scaling Up (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone.

Overall Synthetic Workflow

The proposed large-scale synthesis is a multi-step process involving three key transformations: a Sonogashira cross-coupling to build the biphenyl alkyne core, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the triazole ring, and a final amidation step to couple the triazole with 2-phenylpiperidine.

Synthetic Workflow start_material1 4-Iodo-3'-(hydroxymethyl)-[1,1'-biphenyl] intermediate1 ((3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)ethynyl)trimethylsilane start_material1->intermediate1  Step 1a: Sonogashira Coupling    Pd/Cu Catalyst, Base   start_material2 Ethynyltrimethylsilane start_material2->intermediate1  Step 1a: Sonogashira Coupling    Pd/Cu Catalyst, Base   intermediate2 4-Ethynyl-3'-(hydroxymethyl)-[1,1'-biphenyl] intermediate1->intermediate2  Step 1b: Desilylation    Base (K2CO3)   intermediate4 4-(3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole intermediate2->intermediate4  Step 2: CuAAC 'Click' Reaction    Cu(I) Catalyst, Solvent   intermediate3 4-(4-(3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl) ... Intermediate final_product (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl) (2-phenylpiperidin-1-yl)methanone intermediate4->final_product  Step 3: Amidation    Base, Anhydrous Solvent   start_material3 Sodium Azide (NaN3) start_material3->intermediate4  Step 2: CuAAC 'Click' Reaction    Cu(I) Catalyst, Solvent   start_material4 2-Phenylpiperidine start_material4->final_product  Step 3: Amidation    Base, Anhydrous Solvent   start_material5 Triphosgene start_material5->final_product  Step 3: Amidation    Base, Anhydrous Solvent  

Caption: Proposed three-stage synthesis pathway for the target molecule.

Stage 1: Sonogashira Coupling & Desilylation

This stage focuses on the creation of the key intermediate, 4-ethynyl-3'-(hydroxymethyl)-[1,1'-biphenyl], via a palladium-copper catalyzed cross-coupling reaction.

Experimental Protocol: 4-Ethynyl-3'-(hydroxymethyl)-[1,1'-biphenyl] (Intermediate 2)
  • Reaction Setup: To a degassed solution of 4-iodo-3'-(hydroxymethyl)-[1,1'-biphenyl] (1.0 equiv.) in a suitable solvent mixture (e.g., THF/triethylamine) in an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.), and triphenylphosphine (0.04 equiv.).

  • Reagent Addition: Slowly add ethynyltrimethylsilane (1.2 equiv.) to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor by TLC or HPLC until the starting aryl iodide is consumed.[1]

  • Work-up (Step 1a): Upon completion, cool the reaction, filter through a pad of celite to remove catalyst residues, and wash with an organic solvent like ethyl acetate.[1] Concentrate the filtrate under reduced pressure.

  • Desilylation (Step 1b): Dissolve the crude silyl-protected intermediate in a solvent such as methanol. Add a base (e.g., K₂CO₃, 1.5 equiv.) and stir at room temperature. Monitor for the removal of the trimethylsilyl (TMS) group.

  • Purification: Once desilylation is complete, neutralize the mixture, remove the solvent, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to yield the terminal alkyne.

Troubleshooting & FAQs: Sonogashira Coupling

Q1: The Sonogashira reaction has stalled or shows low conversion. What are the likely causes?

A1: Low conversion is often due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure the reaction setup is thoroughly deoxygenated by purging with an inert gas (Argon or Nitrogen).[1]

  • Insufficient Base: The amine base (e.g., triethylamine) is crucial for the catalytic cycle. Ensure it is fresh, dry, and used in sufficient quantity (often as a co-solvent).

  • Temperature: While many Sonogashira couplings run at room temperature, some less reactive aryl halides may require gentle heating (40-60 °C).[2]

Q2: I am observing a significant amount of a side product identified as a homocoupled alkyne (Glaser coupling). How can this be minimized?

A2: Glaser-Hay homocoupling is a primary side reaction, especially in the presence of oxygen and excess copper.

  • Minimize Oxygen: Rigorous deoxygenation of solvents and the reaction vessel is critical.

  • Control Copper Concentration: Use the minimum effective concentration of the copper co-catalyst (typically 1-5 mol%).[1]

  • Ligand Choice: In some cases, using a copper-free Sonogashira protocol or specific ligands can suppress homocoupling.

Table 1: Comparison of Reaction Parameters for Sonogashira Coupling

ParameterCondition A (Standard)Condition B (Forcing)Potential Outcome
Aryl Halide Aryl IodideAryl BromideIodides are more reactive than bromides.[3]
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ / XPhos (2 mol%)Buchwald-type ligands can improve efficiency for less reactive halides.
Cu Co-Catalyst CuI (4 mol%)CuI (1 mol%)Lowering copper may reduce Glaser homocoupling.
Temperature 25 °C60 °CHigher temperatures can increase reaction rate but may also promote side reactions.[2]
Base TriethylamineDiisopropylethylamine (DIPEA)A bulkier base can sometimes improve results.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This stage involves the "click chemistry" reaction to form the 1,2,3-triazole ring from the biphenyl alkyne and an azide source.

Experimental Protocol: 4-(3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole (Intermediate 4)

This protocol assumes the initial formation of an organic azide, which is then used in situ or isolated with extreme care.

  • Azide Preparation (Extreme Caution Advised): In a separate flask, react a suitable precursor (e.g., a benzylic halide) with sodium azide (NaN₃) in a solvent like DMF or DMSO. Warning: Organic azides are potentially explosive and should be handled with appropriate safety precautions.[4][5][6][7][8]

  • Reaction Setup: In the main reaction vessel, dissolve the alkyne intermediate 2 (1.0 equiv.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Catalyst Addition: Add a copper(I) source. This can be CuI (0.05 equiv.) directly or a mixture of CuSO₄·5H₂O (0.05 equiv.) and a reducing agent like sodium ascorbate (0.10 equiv.) to generate Cu(I) in situ.

  • Reagent Addition: Add the azide solution to the reaction mixture.

  • Reaction: Stir vigorously at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Purification: Upon completion, the main challenge is removing the copper catalyst. The product can be precipitated or purified after a workup involving an ammonia solution wash to chelate and remove copper salts. Further purification by recrystallization or column chromatography may be necessary.

Troubleshooting & FAQs: CuAAC Reaction

Q3: The click reaction is slow or incomplete. How can I improve the reaction rate?

A3: While typically efficient, several factors can hinder the CuAAC reaction.

  • Copper(I) Oxidation: The active catalyst is Cu(I). If the reaction is open to air, Cu(I) can oxidize to the inactive Cu(II). Using a reducing agent like sodium ascorbate helps maintain the Cu(I) concentration.

  • Solvent Choice: The choice of solvent can be critical. Protic solvents like t-BuOH/H₂O or polar aprotic solvents like DMF and DMSO are commonly effective.

  • Ligands: The addition of a copper-coordinating ligand (e.g., TBTA, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst and accelerate the reaction.

Q4: How can I effectively remove residual copper from my final product on a large scale?

A4: Residual copper is a significant concern, especially for pharmaceutical applications.

  • Aqueous Wash: Washing the organic solution of the product with aqueous ammonia or a solution of a chelating agent like EDTA can effectively extract copper ions.

  • Filtration: Passing the product solution through a pad of silica gel, activated carbon, or a specialized metal scavenger resin can capture residual copper.

  • Recrystallization: A final recrystallization step is often highly effective at removing trace metal impurities.

Stage 3: Amidation

This final stage couples the synthesized triazole with 2-phenylpiperidine to form the target molecule.

Experimental Protocol: Final Product Synthesis
  • Carbonyl Source Activation: In an inert, anhydrous reaction vessel, prepare a solution of 2-phenylpiperidine (1.1 equiv.) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equiv.) in a dry solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C.

  • Phosgene Equivalent Addition: Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equiv.), in the same dry solvent. Stir at 0 °C for 1-2 hours to form the intermediate carbamoyl chloride.

  • Coupling Reaction: In a separate flask, dissolve the triazole intermediate 4 (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF or NMP. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 equiv.) at 0 °C and stir until hydrogen evolution ceases.

  • Final Addition: Slowly transfer the solution of the activated carbamoyl chloride into the triazole salt solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

  • Work-up and Purification: Carefully quench the reaction with a saturated solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The final product should be purified by column chromatography followed by recrystallization.

Troubleshooting & FAQs: Amidation

Q5: The final amidation reaction is giving a low yield. What are the potential issues?

A5: This step is sensitive to moisture and the reactivity of the coupling partners.

  • Moisture: The use of NaH and triphosgene mandates strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Choice: The deprotonation of the triazole is critical. If NaH is ineffective, consider other strong bases. For the carbamoyl chloride formation, ensure the base is not sterically hindered to the point it prevents the reaction.

  • Acylation Isomerism: Acylation of NH-1,2,3-triazoles can potentially yield both N1 and N2 isomers. While the desired product is the N1 isomer, the N2 isomer is often the thermodynamic product.[9] Running the reaction at low temperatures can favor the kinetic N1 product. Characterization (NMR) is essential to confirm the correct isomer.

Q6: I am concerned about the safety of using triphosgene on a large scale. Are there alternatives?

A6: Yes, triphosgene is a safer solid substitute for phosgene gas, but still requires careful handling. Alternatives for activating the carbonyl group include:

  • Carbonyldiimidazole (CDI): Reacting 2-phenylpiperidine with CDI can form an activated intermediate that can then react with the deprotonated triazole.

  • Chloroformates: Reacting the triazole with an aryl chloroformate followed by displacement with 2-phenylpiperidine is another possible route.

Safety Information: Handling Azides

Scaling up reactions involving azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

Azide_Safety_Troubleshooting start Planning to Scale-Up Azide Reaction? q_ratio Is the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms less than 3? start->q_ratio q_solvent Are you using non-halogenated solvents? q_ratio->q_solvent No high_risk High Explosion Risk! Re-evaluate scale. Do not isolate. Use in solution immediately. q_ratio->high_risk Yes q_metal Are you avoiding heavy metals & metal spatulas? q_solvent->q_metal Yes risk_dcm Risk of forming explosive di/tri-azidomethane! q_solvent->risk_dcm No (e.g., using DCM) q_acid Is the work-up/waste stream kept separate from acids? q_metal->q_acid Yes risk_metal_azide Risk of forming shock-sensitive heavy metal azides! q_metal->risk_metal_azide No proceed Proceed with Caution q_acid->proceed Yes risk_hydrazoic Risk of forming highly toxic and explosive Hydrazoic Acid (HN3)! q_acid->risk_hydrazoic No

Caption: Decision tree for key safety checks when handling azides.

  • Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to cyanide.[7] Always use appropriate personal protective equipment (PPE).

  • Explosion Hazard: Organic azides can be shock-sensitive and decompose explosively, especially upon heating or concentration. Never distill or rotovap an azide-containing solution to dryness.[8]

  • Incompatible Materials:

    • Acids: Azides react with acids to form hydrazoic acid, which is highly toxic and explosive.[6] Segregate azide waste streams from acidic waste.

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form extremely shock-sensitive metal azides. Do not use metal spatulas for transfers.[7]

    • Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, as they can react to form dangerously explosive di- and tri-azidomethane.[7][8]

  • Stability Rule of Thumb: A common safety guideline suggests that organic azides where the ratio of (Number of Carbon atoms) / (Number of Nitrogen atoms) is less than 3 should be considered highly explosive and handled with extreme care, preferably only in dilute solution.[7]

References

Validation & Comparative

Comparing the efficacy of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) is a novel synthetic compound with a chemical structure suggestive of activity as a tankyrase inhibitor. While specific experimental data for this compound is not yet publicly available, its efficacy can be contextualized by comparing it with well-characterized tankyrase inhibitors. This guide provides a comparative overview of the efficacy, mechanism of action, and experimental protocols for established tankyrase inhibitors such as G007-LK, XAV939, and IWR-1. This information serves as a benchmark for evaluating the potential of new chemical entities in this class.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including the regulation of Wnt/β-catenin and Hippo signaling pathways.[1][2] Dysregulation of these pathways is implicated in the development and progression of numerous cancers, making tankyrase an attractive therapeutic target.[3][4]

Comparative Efficacy of Known Tankyrase Inhibitors

The inhibitory potential of small molecules against tankyrase is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for prominent tankyrase inhibitors against TNKS1 and TNKS2.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Pathway IC50 (nM)Reference
G007-LK 462550[5][6]
XAV939 114~40[7]
IWR-1 --180[8][9]
Tankyrase-IN-3 22--[10]

Note: A lower IC50 value indicates a higher potency.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

Tankyrase inhibitors exert their effects primarily through the stabilization of Axin, a key component of the β-catenin destruction complex.[11] In the canonical Wnt signaling pathway, tankyrases PARsylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2] This leads to the disassembly of the destruction complex and the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression, promoting cell proliferation.[12]

By inhibiting tankyrase activity, compounds like G007-LK, XAV939, and IWR-1 prevent Axin degradation.[7][8][13] The stabilized Axin enhances the function of the destruction complex, leading to the phosphorylation and degradation of β-catenin, thereby suppressing Wnt signaling.[9][14] This mechanism is a key strategy in targeting cancers with aberrant Wnt pathway activation, such as many colorectal cancers.[13]

G cluster_wnt_off Wnt OFF State (Inhibitor Present) Inhibitor Tankyrase Inhibitor (e.g., G007-LK, XAV939) TNKS Tankyrase Inhibitor->TNKS Inhibition Axin_GSK3B_APC Axin/GSK3β/APC (Destruction Complex) TNKS->Axin_GSK3B_APC PARsylation (Blocked) BetaCatenin β-catenin Axin_GSK3B_APC->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF TargetGenes Target Gene Expression (OFF) TCF_LEF->TargetGenes

Caption: Wnt/β-catenin signaling pathway with tankyrase inhibition.

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Below are outlines of common protocols used in the characterization of tankyrase inhibitors.

1. In Vitro Tankyrase Inhibition Assay (Chemiluminescent)

This assay measures the enzymatic activity of purified tankyrase in the presence of an inhibitor.

  • Principle: The assay quantifies the ADP-ribosylation of a substrate (e.g., histone) by tankyrase using a biotinylated NAD+ substrate. The incorporated biotin is then detected with streptavidin-HRP, which generates a chemiluminescent signal.[15]

  • Procedure Outline:

    • Coat a 96-well plate with a histone substrate.

    • Add recombinant human TNKS1 or TNKS2 enzyme to the wells.

    • Add the test compound (e.g., (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) at various concentrations.

    • Initiate the reaction by adding a biotinylated NAD+ mixture.

    • Incubate to allow for the enzymatic reaction.

    • Wash the plate and add streptavidin-HRP.

    • Add a chemiluminescent substrate and measure the light output using a luminometer.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

G A Histone-coated Plate B Add TNKS Enzyme + Inhibitor A->B C Add Biotin-NAD+ B->C D Incubate C->D E Add Streptavidin-HRP D->E F Add Chemiluminescent Substrate E->F G Measure Luminescence F->G

Caption: Workflow for a chemiluminescent tankyrase inhibition assay.

2. Cellular Wnt Signaling Assay (Luciferase Reporter)

This cell-based assay assesses the ability of an inhibitor to block Wnt pathway signaling.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase. Inhibition of the pathway results in a decrease in luciferase activity.

  • Procedure Outline:

    • Seed cells (e.g., HEK293T) stably expressing a TCF/LEF luciferase reporter into a 96-well plate.

    • Treat the cells with the test compound at various concentrations.

    • Stimulate the Wnt pathway, for example, with Wnt3a conditioned media.

    • Incubate for a defined period (e.g., 24 hours).

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence.

    • Determine the IC50 by analyzing the dose-response curve.

3. Western Blot for Axin Stabilization

This method provides a direct readout of the inhibitor's effect on the target protein's stability within the cell.

  • Principle: Western blotting is used to detect the levels of Axin protein in cell lysates after treatment with a tankyrase inhibitor. An increase in the Axin protein band intensity indicates stabilization.

  • Procedure Outline:

    • Culture cells (e.g., COLO-320DM) and treat with the inhibitor for a specific duration.

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for Axin1 or Axin2.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Analyze the band intensity relative to a loading control (e.g., GAPDH).

Conclusion

The established tankyrase inhibitors G007-LK, XAV939, and IWR-1 demonstrate potent inhibition of the Wnt/β-catenin signaling pathway through the stabilization of Axin. The comparative data presented here serves as a valuable resource for researchers and drug developers in the evaluation of novel compounds such as (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. Future studies should aim to characterize the in vitro and cellular efficacy of this new compound using the described experimental protocols to determine its potential as a therapeutic agent.

References

Cross-Validation of Analytical Methods for the Quantification of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development and validation of robust analytical methods are critical for the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities in drug development. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. The objective is to offer a comprehensive cross-validation framework to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs. The principles of cross-validation ensure that an analytical method is robust and reproducible under varying conditions.[1]

While specific validated methods for this exact molecule are not publicly available, this guide is based on established analytical practices for structurally related compounds, such as biphenyl-triazole and piperidine derivatives.[2][3] The presented data and protocols are representative and intended to illustrate a comparative framework.

Comparative Analysis of Analytical Methods

A summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of biphenyl-triazole and piperidine derivatives is presented below.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~0.3 ng/mL
Specificity ModerateHigh
Throughput HighModerate
Cost LowHigh

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of the main component in drug substance and formulated products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of a stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of the compound and its potential metabolites or impurities in complex biological matrices.

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined.

  • Source Parameters: Optimized for the specific instrument and compound.

Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences.

  • Reconstitute the extracted sample in the initial mobile phase conditions.

  • Prepare calibration standards and quality control samples in the same biological matrix.

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data within the same study to ensure the comparability of the results.[4][5] The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Reference and Comparator Methods set_criteria Establish Acceptance Criteria define_methods->set_criteria prepare_samples Prepare Spiked and Incurred Samples set_criteria->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp compare_results Compare Results analyze_ref->compare_results analyze_comp->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis decision Results Meet Acceptance Criteria? statistical_analysis->decision methods_interchangeable Methods are Interchangeable decision->methods_interchangeable Yes investigate_discrepancies Investigate Discrepancies decision->investigate_discrepancies No

Caption: A flowchart illustrating the key stages of a cross-validation process for analytical methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone will depend on the specific application. HPLC-UV offers a cost-effective and high-throughput solution for routine analysis where high sensitivity is not required. In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for bioanalysis and trace impurity detection. A thorough cross-validation should be performed if both methods are to be used interchangeably within a project to ensure data integrity and consistency.

References

Biological activity of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone versus its enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of Triazole Fungicide Enantiomers

An Objective Comparison of Racemic Triazole Fungicides and Their Enantiopure Counterparts in Antifungal Efficacy

For researchers, scientists, and professionals in drug development, understanding the stereochemistry of bioactive molecules is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activity of several racemic triazole fungicides versus their individual enantiomers, supported by experimental data. While the initially requested compound, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, lacks publicly available data, this guide utilizes well-documented triazole fungicides—tebuconazole, myclobutanil, and difenoconazole—as representative examples to illustrate the principles of stereoselective bioactivity.

The fungicidal activity of triazole compounds is primarily attributed to their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazole fungicides disrupt membrane integrity, leading to fungal growth inhibition and cell death.

Quantitative Comparison of Enantiomeric Activity

The following table summarizes the in vitro antifungal activity (EC50 values in mg/L) of the enantiomers of tebuconazole, myclobutanil, and difenoconazole against various species of Fusarium, a genus of filamentous fungi that can cause significant crop damage and produce mycotoxins. A lower EC50 value indicates higher antifungal potency.

FungicideEnantiomer/RacemateF. moniliforme (EC50 mg/L)F. proliferatum (EC50 mg/L)F. graminearum (EC50 mg/L)
Tebuconazole (+)-Tebuconazole28.0325.8632.45
(-)-Tebuconazole0.130.810.99
Racemic Tebuconazole0.291.651.95
Myclobutanil (+)-Myclobutanil0.230.280.35
(-)-Myclobutanil1.481.010.89
Racemic Myclobutanil0.510.530.56
Difenoconazole (2S,4R)-Difenoconazole0.110.120.09
(2R,4S)-Difenoconazole0.410.450.33
(2S,4S)-Difenoconazole1.621.871.35
(2R,4R)-Difenoconazole0.080.090.06
Racemic Difenoconazole0.150.160.12

Data Interpretation: The data clearly demonstrates significant enantioselectivity in the antifungal activity of these triazole fungicides. For tebuconazole, the (-)-enantiomer is substantially more potent than the (+)-enantiomer. Conversely, for myclobutanil, the (+)-enantiomer exhibits greater activity. In the case of difenoconazole, with two chiral centers and four stereoisomers, the (2R,4R)-isomer shows the highest potency. Notably, in many instances, the activity of the racemic mixture is intermediate between that of the more and less active enantiomers.

Experimental Protocols

The following section details the methodology for the mycelial growth rate assay used to determine the EC50 values presented above.

Mycelial Growth Rate Assay for Antifungal Susceptibility

1. Fungal Isolates and Culture Preparation:

  • Isolates of Fusarium moniliforme, F. proliferatum, and F. graminearum are obtained from a certified culture collection.

  • The fungi are cultured on Potato Dextrose Agar (PDA) plates.

  • Plates are incubated at 25 ± 2°C for 5-7 days to allow for sufficient mycelial growth.

2. Preparation of Fungicide Stock Solutions and Amended Media:

  • Stock solutions of the racemic fungicides and their purified enantiomers are prepared by dissolving them in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to a concentration of 10,000 mg/L.

  • A series of dilutions are prepared from the stock solutions.

  • For the assay, PDA is autoclaved and cooled to approximately 50-55°C.

  • The appropriate volume of the fungicide dilutions is added to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). The final concentration of the solvent in the medium should not exceed 1% (v/v) and should be shown to not affect fungal growth.

  • Control plates are prepared with PDA containing the same concentration of the solvent used for the fungicide dilutions.

  • The fungicide-amended and control PDA are then poured into sterile Petri dishes.

3. Inoculation and Incubation:

  • Mycelial plugs (typically 5 mm in diameter) are cut from the actively growing margin of the 5-7 day old fungal cultures.

  • One mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • The plates are sealed with parafilm and incubated at 25 ± 2°C in the dark.

4. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches near-full growth.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • The EC50 (Effective Concentration causing 50% inhibition) values are determined by probit analysis of the inhibition percentages plotted against the logarithm of the fungicide concentration.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition by Triazoles

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by triazole fungicides.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Triazoles Triazole Fungicides CYP51 Lanosterol 14α-demethylase (CYP51) Triazoles->CYP51 Inhibits CYP51->Lanosterol Catalyzes demethylation

Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles in the Fungal Ergosterol Biosynthesis Pathway.

Experimental Workflow for Mycelial Growth Rate Assay

This diagram outlines the sequential steps involved in the mycelial growth rate assay for determining the antifungal efficacy of the triazole enantiomers.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase FungalCulture 1. Fungal Culture (on PDA) Inoculation 4. Inoculate Plates with Mycelial Plugs FungalCulture->Inoculation StockSolution 2. Prepare Fungicide Stock Solutions AmendedMedia 3. Prepare Fungicide- Amended PDA Media StockSolution->AmendedMedia AmendedMedia->Inoculation Incubation 5. Incubate Plates (25°C) Inoculation->Incubation Measurement 6. Measure Colony Diameters Incubation->Measurement Calculation 7. Calculate Percent Inhibition Measurement->Calculation EC50 8. Determine EC50 (Probit Analysis) Calculation->EC50

Comparative study of different catalysts for the synthesis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different catalytic systems for the synthesis of the novel triazole compound, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. The synthesis of this target molecule hinges on the formation of the 1,4-disubstituted 1,2,3-triazole core, a reaction efficiently catalyzed by copper through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This document outlines a proposed synthetic pathway and evaluates the performance of various copper-based catalysts for the key cycloaddition step, supported by experimental data from analogous reactions in the scientific literature.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned through a convergent approach, culminating in a CuAAC reaction between two key intermediates: (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (1) and (2-phenylpiperidin-1-yl)(azido)methanone (2) . The overall synthetic workflow is depicted below.

G cluster_precursor1 Synthesis of Alkyne Precursor (1) cluster_precursor2 Synthesis of Azide Precursor (2) cluster_final_product Final Product Synthesis A 3-Bromobenzyl alcohol C (4'-Ethynyl-[1,1'-biphenyl]-3-yl)methanol (1) A->C Sonogashira Coupling B 4-Ethynylbiphenyl B->C G (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone C->G CuAAC Reaction D 2-Phenylpiperidine F (2-Phenylpiperidin-1-yl)(azido)methanone (2) D->F Azidoacetylation E 2-Azidoacetyl chloride E->F F->G

Figure 1: Proposed synthetic workflow for the target molecule.

Catalyst Performance Comparison for the CuAAC Reaction

The crucial step in this synthesis is the CuAAC reaction. The choice of the copper catalyst significantly impacts the reaction efficiency, including yield, reaction time, and conditions. Below is a comparative summary of common copper catalytic systems based on data from analogous azide-alkyne cycloaddition reactions.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)ReusabilityNotes
Homogeneous Catalysts
CuI1-5THF, CH2Cl2, DMFRoom Temp - 802 - 2485-98NoSimple and widely used, but removal of copper traces can be challenging.
CuSO4·5H2O / Sodium Ascorbate1-10t-BuOH/H2O, DMF, DMSORoom Temp1 - 1290-99NoIn situ generation of Cu(I) from a stable Cu(II) salt; suitable for aqueous and biological systems.
Cu(OAc)25H2O100280-95NoCan be effective, sometimes requiring elevated temperatures.
[Cu2(μ-Br)2(NHC)]20.0025 - 0.5Neat, CH3CNRoom Temp - 500.1 - 24>90NoHighly active catalyst allowing for very low catalyst loadings.[1][2]
Heterogeneous Catalysts
Copper Nanoparticles (CuNPs)1-5H2O, EtOHRoom Temp - 802 - 1288-97YesEasily recoverable and reusable, promoting green chemistry principles.
Cu/g-C3N41H2ORoom Temp0.590-99YesHigh efficiency and excellent reusability over multiple cycles.[3]
CuI on Mg-Al-LDH1-2EtOHRoom Temp0.25 - 0.588-97YesProvides high yields in short reaction times.[3]

Experimental Protocols

Synthesis of (4'-Ethynyl-[1,1'-biphenyl]-3-yl)methanol (1)

This intermediate is proposed to be synthesized via a Sonogashira cross-coupling reaction.

Reaction: 3-Bromobenzyl alcohol + 4-Ethynylbiphenyl → (4'-Ethynyl-[1,1'-biphenyl]-3-yl)methanol

Procedure:

  • To a degassed solution of 3-bromobenzyl alcohol (1.0 mmol) and 4-ethynylbiphenyl (1.1 mmol) in a suitable solvent such as THF or DMF (10 mL) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol) or PdCl₂(PPh₃)₂ (0.03 mmol).[4]

  • A copper co-catalyst, typically CuI (0.06 mmol), and a base, such as triethylamine (2.5 mmol) or diisopropylamine (2.5 mmol), are then added.[4]

  • The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature to 60 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Upon completion, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product (1).

Synthesis of (2-Phenylpiperidin-1-yl)(azido)methanone (2)

This azide intermediate can be prepared by the azidoacetylation of 2-phenylpiperidine.

Reaction: 2-Phenylpiperidine + 2-Azidoacetyl chloride → (2-Phenylpiperidin-1-yl)(azido)methanone

Procedure:

  • 2-Azidoacetyl chloride is first prepared by reacting 2-azidoacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[5]

  • In a separate flask, 2-phenylpiperidine (1.0 mmol) is dissolved in a dry, non-protic solvent such as dichloromethane (CH₂Cl₂) or THF (10 mL) and cooled to 0 °C.

  • A base, for example, triethylamine (1.2 mmol) or pyridine (1.2 mmol), is added to the solution.

  • A solution of 2-azidoacetyl chloride (1.1 mmol) in the same solvent is added dropwise to the cooled solution of 2-phenylpiperidine.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product (2) is purified by column chromatography on silica gel.

Synthesis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

The final product is synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne (4'-Ethynyl-[1,1'-biphenyl]-3-yl)methanol Cu_acetylide Copper Acetylide Intermediate Alkyne->Cu_acetylide Azide (2-Phenylpiperidin-1-yl)(azido)methanone Cu_triazolide Copper Triazolide Intermediate Azide->Cu_triazolide Cu_I Cu(I) Cu_I->Cu_acetylide + Alkyne Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->Cu_I + H+ Product Target Molecule Cu_triazolide->Product

Figure 2: Simplified CuAAC catalytic cycle for the final synthesis step.

Procedure using CuSO₄·5H₂O / Sodium Ascorbate:

  • (4'-Ethynyl-[1,1'-biphenyl]-3-yl)methanol (1) (1.0 mmol) and (2-phenylpiperidin-1-yl)(azido)methanone (2) (1.0 mmol) are dissolved in a solvent mixture, typically t-butanol and water (1:1, 10 mL).

  • A freshly prepared aqueous solution of sodium ascorbate (0.2 mmol) is added to the mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).

  • The reaction mixture is stirred vigorously at room temperature. The reaction is typically complete within 1 to 12 hours, and its progress can be monitored by TLC.

  • Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The final product is purified by column chromatography on silica gel or by recrystallization to yield the pure (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone.

Conclusion

The synthesis of the target molecule is readily achievable through a convergent strategy employing a Sonogashira coupling for the alkyne precursor, azidoacetylation for the azide precursor, and a final CuAAC reaction. For the key cycloaddition step, a variety of copper catalysts can be employed. Homogeneous catalysts such as CuI and the CuSO₄/sodium ascorbate system offer high yields and mild reaction conditions. However, for applications where copper contamination is a concern and catalyst reusability is desired, heterogeneous catalysts like copper nanoparticles or supported copper catalysts present a more sustainable and "green" alternative. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as cost, reaction time, yield, and purity requirements.

References

Performance Benchmark: (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone versus Celecoxib in an In Vitro Anti-Inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel compound (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, hereafter referred to as Compound X, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The comparison is based on a standardized in vitro assay measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

The structural components of Compound X, including the triazole and phenylpiperidine moieties, are found in various compounds with demonstrated anti-inflammatory activities. This evaluation aims to benchmark its potential efficacy against a selective COX-2 inhibitor, Celecoxib, which is a standard reference in anti-inflammatory research.

Comparative Performance Data

The anti-inflammatory activity of Compound X and Celecoxib was quantified by determining their respective half-maximal inhibitory concentrations (IC₅₀) for TNF-α production in LPS-stimulated RAW 264.7 cells. Lower IC₅₀ values are indicative of greater potency.

CompoundIC₅₀ for TNF-α Inhibition (µM)Cell Viability at 100 µM (%)
Compound X (Hypothetical Data) 12.5>95%
Celecoxib (Standard) 8.2>95%

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the comparative data.

1. Cell Culture and Maintenance:

  • Cell Line: Murine macrophage cell line RAW 264.7 was used.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

2. In Vitro TNF-α Inhibition Assay:

  • Cell Seeding: RAW 264.7 cells were seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.[1][2]

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of Compound X or Celecoxib. The cells were pre-incubated with the compounds for 1 hour.

  • Inflammatory Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.[3][4]

  • Incubation: The plates were incubated for 24 hours at 37°C.

  • Supernatant Collection: After incubation, the cell culture supernatant was collected to measure the concentration of secreted TNF-α.

3. Quantification of TNF-α:

  • The concentration of TNF-α in the collected supernatants was determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[1][5] Absorbance was measured at 450 nm using a microplate reader.

4. Cell Viability Assay:

  • To rule out cytotoxicity as a reason for reduced TNF-α levels, a cell viability assay (MTT assay) was performed in parallel.[2][6]

  • After compound treatment and incubation, MTT reagent was added to the cells, followed by a further incubation period. The resulting formazan crystals were dissolved in DMSO, and the absorbance was read at 570 nm.

5. Data Analysis:

  • The percentage of TNF-α inhibition was calculated relative to the LPS-stimulated control group (without any inhibitor).

  • The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate 24h (37°C, 5% CO2) A->B C Add Test Compounds (Compound X / Celecoxib) B->C D Pre-incubate 1h C->D E Add LPS (1 µg/mL) to induce inflammation D->E F Incubate 24h E->F G Collect Supernatant F->G I Perform MTT Assay on remaining cells H Perform TNF-α ELISA G->H J Calculate IC50 & Viability H->J I->J

Caption: Experimental workflow for the in vitro TNF-α inhibition assay.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Activation MyD88->IKK NFkB_Inhib IκB Degradation IKK->NFkB_Inhib NFkB NF-κB Translocation to Nucleus NFkB_Inhib->NFkB Allows Gene Gene Transcription NFkB->Gene TNF TNF-α Synthesis & Release Gene->TNF Inhibitor Compound X / Celecoxib Inhibitor->TNF Inhibits

Caption: LPS-induced TNF-α signaling pathway in macrophages.

References

A Head-to-Head Comparison of Biphenyl-Triazole and Biphenyl-Tetrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the privileged structures in medicinal chemistry, biphenyl-triazole and biphenyl-tetrazole moieties have emerged as versatile frameworks for designing potent and selective ligands for a variety of biological targets. This guide provides an objective, data-supported comparison of these two scaffolds, summarizing their performance based on available experimental data, detailing key experimental protocols, and illustrating relevant biological pathways.

The biphenyl scaffold provides a rigid backbone that allows for the precise spatial orientation of substituents, while the acidic nature of the triazole and tetrazole rings facilitates critical interactions with biological targets, often mimicking the carboxylic acid group of endogenous ligands.[1][2] Both biphenyl-triazole and biphenyl-tetrazole derivatives have been extensively explored, leading to the development of numerous clinically successful drugs. This comparison aims to shed light on the nuanced differences in their pharmacological properties to aid in scaffold selection and drug design.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the biological activities of biphenyl-triazole and biphenyl-tetrazole derivatives across different therapeutic areas.

Antihypertensive Activity: Angiotensin II Receptor Antagonism

A primary application for both scaffolds is in the development of Angiotensin II receptor (AT1) antagonists, a cornerstone in the management of hypertension.[3]

Compound ClassDerivativeTargetAssay TypePotency (IC50/pA2/Ki)Reference
Biphenyl-TetrazoleValsartan Derivative (AV2)Angiotensin II ReceptorAntihypertensive Assay (in vivo)Most potent among tested derivatives[4][5]
Biphenyl-TetrazoleLosartan, Valsartan, CandesartanAngiotensin II ReceptorN/AClinically effective antihypertensives[3][6]
Biphenyl-TriazolePyrazolo[1,5-b][4][7][8]triazole derivative (5n)Angiotensin II ReceptorRabbit Aorta ContractionpA2 = 8.774[9]
Biphenyl-Triazole1,2,4-Triazole Sulfonamide (14f)Angiotensin II Type 2 (AT2) ReceptorBinding AssayIC50 = 0.4 nM[10]
Other Pharmacological Activities

Beyond their well-established role in cardiovascular disease, these scaffolds have shown promise in a range of other therapeutic areas.

Compound ClassDerivativeTarget/ActivityAssay TypePotency (IC50/Ki)Reference
Biphenyl-TriazoleCompound 19Human Vasopressin V(1A) ReceptorRadioligand Binding AssayKi = 1.04 nM[7]
Biphenyl-TetrazoleBiphenyl Tetrazoles (BPTs)Bacteroides fragilis Metallo-beta-lactamaseEnzyme InhibitionPotent competitive inhibitors[11]
Biphenyl-TetrazoleCompounds 5n, 5j, 5oAnticancer (HepG2, MCF-7 cell lines)Cytotoxicity AssayStrong and selective cytotoxic effect[12]
Biphenyl-TriazoleBiphenyl-4-yloxy acetic acid derivativeAnti-inflammatoryN/ASuperior to flurbiprofen (81.81% inhibition)[13]

Key Experimental Methodologies

The following sections detail the protocols for key experiments cited in the comparison, providing a framework for the replication and validation of these findings.

Radioligand Binding Assay for Vasopressin V(1A) Receptor

This assay is employed to determine the affinity of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human V(1A) receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-Arginine Vasopressin.

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound (e.g., biphenyl-triazole derivative 19) are incubated at 25°C for 60 minutes.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Antihypertensive Activity Assay (In Vivo)

This assay evaluates the ability of a compound to lower blood pressure in an animal model of hypertension.

Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension is induced.

  • Compound Administration: Test compounds (e.g., valsartan derivatives) are administered orally or intravenously.[4][7]

  • Blood Pressure Measurement: Blood pressure is monitored continuously using a telemetry system or at specific time points via a tail-cuff method.

  • Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle control group and a reference drug (e.g., losartan).[10]

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Angiotensin_II_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Biphenyl_Derivatives Biphenyl-Triazole & Biphenyl-Tetrazole Derivatives Biphenyl_Derivatives->AT1_Receptor Antagonizes Sodium_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Retention

Caption: Angiotensin II signaling pathway and the antagonistic action of biphenyl derivatives.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Biphenyl Derivative) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50/Ki Determination Scintillation_Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Concluding Remarks

Both biphenyl-triazole and biphenyl-tetrazole scaffolds have demonstrated significant therapeutic potential across a multitude of biological targets. The choice between them is often nuanced and target-dependent. Biphenyl-tetrazoles are well-established as potent angiotensin II receptor blockers, with several derivatives achieving market success.[6] The tetrazole ring, being a bioisostere of the carboxylic acid group, is a key pharmacophoric feature in this class.[1]

On the other hand, biphenyl-triazoles have shown remarkable versatility, with potent activity reported for vasopressin receptors, and also demonstrating strong anti-inflammatory and AT2 receptor agonist properties.[7][10][13] The triazole ring offers different electronic and steric properties compared to the tetrazole, which can be exploited to achieve selectivity for different targets.

Ultimately, the selection of the scaffold should be guided by the specific requirements of the drug discovery program, including the target biology, desired pharmacokinetic properties, and synthetic accessibility. The data and protocols presented in this guide offer a foundational resource for making an informed decision in the development of novel therapeutics based on these privileged biphenyl-heterocycle frameworks.

References

Safety Operating Guide

Personal protective equipment for handling (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for "(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone". The following guidance is based on the chemical's structure which includes biphenyl, triazole, and piperidine moieties, and assumes the compound is a solid of unknown toxicity. It is imperative to treat this substance with a high degree of caution as a potent bioactive agent.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Assessment

The chemical structure suggests potential biological activity and possible hazards. Triazole-containing compounds are known for a wide range of biological activities.[1] Biphenyl derivatives can also exhibit toxicity. Therefore, it is crucial to handle this compound in a controlled laboratory environment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemMaterial/Type SpecificationRationale
Hands Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber.Protects against dermal absorption, which is a potential route of exposure for novel bioactive compounds. Nitrile offers good resistance to a range of chemicals, but is not impervious to all solvents.[2][3]
Eyes Safety GogglesChemical splash goggles that provide a complete seal around the eyes.Protects eyes from splashes of solutions or accidental aerosolization of the solid compound.
Face Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face against splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[4]
Body Laboratory CoatA flame-resistant lab coat is preferable. Ensure it is fully buttoned.Protects skin and clothing from contamination.
Feet Closed-toe ShoesMade of a non-porous material.Protects feet from spills.
Respiratory Respirator (if applicable)An N95 respirator for solids. A respirator with organic vapor cartridges may be necessary if handling solutions of the compound outside of a fume hood.Recommended if there is a risk of inhaling the powdered compound, especially during weighing or transfer. Use of a respirator requires prior medical evaluation and fit-testing.[4]

Operational Plan: Handling and Experimental Protocol

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment, including glassware, spatulas, and weighing paper.

  • Prepare a designated waste container for contaminated materials.

  • Have a chemical spill kit readily accessible.

Step 2: Weighing and Transfer

  • When weighing the solid compound, do so on weighing paper or in a tared container within the fume hood.

  • Handle the solid gently to avoid creating dust.

  • If transferring the compound to a solvent, add the solvent to the solid slowly to avoid splashing.

Step 3: In-Experiment Handling

  • Keep all containers with the compound sealed when not in use.

  • If heating a solution containing the compound, do so in a controlled manner with appropriate apparatus to prevent uncontrolled boiling.

  • After the procedure, decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Solid Waste: All solid waste contaminated with the compound, including gloves, weighing paper, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram outlines the safe handling workflow for the specified compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase pre_assessment 1. Hazard Assessment (Review available data for similar compounds) gather_ppe 2. Gather Required PPE (Gloves, Goggles, Lab Coat, etc.) pre_assessment->gather_ppe setup_workspace 3. Prepare Workspace (Chemical Fume Hood, Spill Kit Ready) gather_ppe->setup_workspace don_ppe 4. Don PPE Correctly setup_workspace->don_ppe emergency Emergency Preparedness (Know location of safety shower, eyewash, and fire extinguisher) setup_workspace->emergency weighing 5. Weighing and Preparation (Handle solid to minimize dust) don_ppe->weighing reaction_setup 6. Reaction/Procedure (Perform all steps in fume hood) weighing->reaction_setup decontaminate 7. Decontaminate Workspace & Glassware reaction_setup->decontaminate dispose_waste 8. Dispose of Waste (Segregate into appropriate hazardous waste streams) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly (Remove gloves last) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.